1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Description
Properties
IUPAC Name |
1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-7-3-5-11-6-4-8-13(14(11)12)19(17,18)16-9-1-2-10-16/h3-8H,1-2,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHBGAYEDVFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332525 | |
| Record name | 1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
446054-17-7 | |
| Record name | 1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
This guide provides a comprehensive technical overview of the essential spectroscopic methodologies for the structural elucidation and characterization of the novel compound 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data to explain the rationale behind experimental choices and to establish self-validating protocols for acquiring high-fidelity spectroscopic data.
Introduction
This compound is a synthetic organic compound featuring a chlorinated naphthalene core linked to a pyrrolidine ring via a sulfonamide bridge. The unique steric and electronic environment imparted by the peri-substitution of the chloro and sulfonyl groups on the naphthalene ring, combined with the saturated heterocyclic pyrrolidine moiety, necessitates a multi-faceted analytical approach for unambiguous structural confirmation. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment of individual protons and carbon atoms. For this compound, both ¹H and ¹³C NMR will be critical.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Rationale: The choice of solvent and magnetic field strength are paramount for resolving the complex aromatic and aliphatic signals expected from the target molecule. Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties for a broad range of organic compounds. A high-field spectrometer (e.g., 400 MHz or greater) is recommended to achieve optimal signal dispersion, particularly for the coupled aromatic protons of the naphthalene ring.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Naphthyl-H | 7.2 - 8.2 | Multiplet | - | 6H |
| Pyrrolidine-CH₂ (α to N) | 3.3 - 3.6 | Triplet | 6-8 | 4H |
| Pyrrolidine-CH₂ (β to N) | 1.8 - 2.1 | Multiplet | 6-8 | 4H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
Causality in Experimental Choices: The use of TMS provides a universally recognized reference point for chemical shifts. A sufficient relaxation delay ensures accurate quantification of the proton signals through integration.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Experimental Rationale: ¹³C NMR, often acquired with proton decoupling, provides a single peak for each unique carbon atom in the molecule. This is invaluable for confirming the total number of carbon atoms and identifying the electronic environment of each.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Naphthyl-C (Aromatic) | 120 - 140 |
| Naphthyl-C (ipso-Cl) | 130 - 135 |
| Naphthyl-C (ipso-S) | 135 - 145 |
| Pyrrolidine-CH₂ (α to N) | 45 - 55 |
| Pyrrolidine-CH₂ (β to N) | 20 - 30 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer operating at the corresponding ¹³C frequency (~100 MHz).
-
Probe: Standard 5 mm broadband probe.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Self-Validating System: The combination of ¹H and ¹³C NMR data should be self-consistent. The number of signals and their multiplicities in the ¹H spectrum must correspond to the number and types of carbon signals in the ¹³C spectrum. Further 2D NMR experiments like COSY and HSQC can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Experimental Rationale: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the parent ion. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules. Given the structure of this compound, ESI in positive ion mode is a robust choice.
Predicted Mass Spectrometry Data (ESI-HRMS):
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 296.0512 | Protonated parent molecule |
| [M+Na]⁺ | 318.0331 | Sodium adduct of the parent molecule |
Key Fragmentation Pathways: The sulfonamide bond is often labile under MS conditions. Expect to see fragments corresponding to the loss of the pyrrolidine group and the formation of the 8-chloro-1-naphthalenesulfonyl cation.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Mass Spectrometer: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent.
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected parent ion (e.g., m/z 100-500).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Experimental Rationale: IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the key functional groups are the sulfonyl group (S=O) and the C-N bonds of the pyrrolidine ring, as well as the aromatic C-H and C=C bonds of the naphthalene ring.
Predicted IR Absorption Data:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| S=O Asymmetric Stretch | 1330 - 1370 | Strong |
| S=O Symmetric Stretch | 1140 - 1180 | Strong |
| C-N Stretch | 1180 - 1360 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical spectral range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Experimental Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended aromatic system of the naphthalene ring is expected to give rise to strong absorptions in the UV region.
Predicted UV-Vis Absorption Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Methanol or Ethanol | ~220-230, ~280-320 | High | π → π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of dilutions of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to determine a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use matched quartz cuvettes (1 cm path length).
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
Visualizing the Workflow
A logical workflow ensures that data is collected efficiently and systematically.
An In-depth Technical Guide to the Solubility of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, alongside detailed methodologies for empirical determination.
Introduction: The Importance of Solubility in a Scientific Context
The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical applications, from reaction chemistry to pharmaceutical formulation. For a molecule like this compound, understanding its solubility profile is paramount for designing robust synthetic routes, developing effective purification strategies (such as recrystallization), and formulating it for biological screening.[1] The interplay between the solute's molecular structure and the solvent's properties determines the extent of dissolution, a principle elegantly summarized by the adage "like dissolves like."[1] This guide will dissect the structural attributes of this compound to predict its solubility and provide the means to validate these predictions experimentally.
Molecular Structure and Predicted Solubility Profile
To understand the solubility of this compound, a thorough analysis of its molecular structure is essential. The structure reveals the presence of several key functional groups and structural motifs that will dictate its interactions with different types of organic solvents.
Sources
An In-Depth Technical Guide to the In Silico Modeling of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery
In the landscape of contemporary drug development, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. The ability to predict the biological behavior of a molecule before it is synthesized is not merely an advantage; it is a cornerstone of efficient and ethical drug discovery. In silico modeling, or the use of computational simulations, has emerged as an indispensable tool in this predictive endeavor. It allows us to construct and test hypotheses in a virtual environment, thereby guiding the prioritization of experimental resources toward candidates with the highest probability of success.
This guide is dedicated to researchers, scientists, and drug development professionals who are poised at the frontier of this digital revolution. We will embark on a comprehensive exploration of the in silico modeling of a novel chemical entity: 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine . While this specific molecule may be novel, the principles and methodologies we will discuss are universally applicable to the broader class of small molecule drug candidates. Our focus will be on not just the "how" but, more critically, the "why" behind each computational step, fostering a deeper understanding of the intricate dance between chemical structure and biological function. As your guide, I will draw upon years of experience in the application of computational chemistry to real-world drug discovery projects, offering insights that bridge the gap between theoretical concepts and practical, impactful research.
Section 1: Deconstructing the Molecule of Interest: this compound
At the heart of any in silico investigation lies a thorough understanding of the molecule itself. Let us dissect the structural features of this compound and infer its potential chemical and biological properties.
-
The Pyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is a prevalent motif in a vast number of biologically active compounds. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for stereospecific interactions with biological targets. The inclusion of this sp3-rich scaffold often enhances the three-dimensional character of a molecule, a feature increasingly recognized for its contribution to successful drug-target interactions.[1]
-
The Sulfonamide Linker: Sulfonamide derivatives are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] This functional group is known to act as a hydrogen bond acceptor and can participate in crucial interactions within a protein's binding site.
-
The 8-Chloro-1-naphthyl Moiety: This bulky, hydrophobic group is a significant feature of the molecule. The naphthalene ring system suggests the potential for π-π stacking interactions with aromatic residues in a target protein. The chloro-substituent at the 8-position introduces a specific electronic and steric influence that can modulate binding affinity and selectivity. Notably, a similar 8-chloro-naphthalene moiety is present in the approved anticancer drug Adagrasib (MRTX849), a covalent inhibitor of the KRASG12C mutant protein.[4][5][6] This structural parallel provides a compelling rationale for investigating the potential of our molecule of interest in oncology, particularly in targeting proteins where this moiety can occupy a deep hydrophobic pocket.
Section 2: The Strategic Workflow of In Silico Characterization
A robust in silico analysis is not a haphazard collection of simulations but a logically sequenced workflow designed to progressively build a comprehensive profile of the molecule's potential biological activity. The following diagram illustrates the strategic pipeline we will follow.
Caption: A strategic workflow for the in silico characterization of a novel small molecule.
Section 3: Phase 1 - Preparation and Putative Target Identification
Before we can simulate the interaction of our molecule with a biological system, we must first prepare a high-quality 3D structure and identify its most likely protein targets.
Ligand Preparation: The Digital Genesis of a Molecule
The starting point for any in silico study is a robust and accurate 3D representation of the small molecule.
Experimental Protocol: 3D Structure Generation and Energy Minimization
-
2D to 3D Conversion:
-
Rationale: To move from a flat, 2D representation to a three-dimensional structure that accurately reflects bond lengths, angles, and stereochemistry.
-
Procedure:
-
Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch.
-
Export the structure in a suitable format (e.g., SMILES or MOL).
-
Utilize a computational chemistry software package like RDKit (open-source) or Schrödinger's LigPrep to convert the 2D structure into a 3D conformation. This process will generate a plausible initial 3D geometry.
-
-
-
Energy Minimization:
-
Rationale: The initial 3D structure may not be in its most stable, low-energy conformation. Energy minimization refines the geometry to find a local or global energy minimum on the potential energy surface.
-
Procedure:
-
Assign a suitable force field (e.g., MMFF94 or OPLS3e) to the molecule. A force field is a set of parameters that defines the potential energy of the system.
-
Perform an energy minimization calculation using a method such as the steepest descent or conjugate gradient algorithm. This will relax the structure, relieving any steric clashes or unfavorable bond geometries.
-
The resulting low-energy 3D conformer is now ready for subsequent in silico analyses.
-
-
Target Identification: Fishing for a Biological Partner
With a prepared ligand in hand, the next critical step is to identify its potential protein targets. This is a crucial step in understanding the molecule's mechanism of action.[7][8][9]
Methodology 1: Reverse Docking
-
Concept: Instead of docking a library of ligands into a single target, reverse docking involves docking a single ligand (our molecule of interest) into a large library of protein binding sites.
-
Workflow:
-
Select a database of protein structures (e.g., the Protein Data Bank, PDB).
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to screen this compound against the database.
-
The output will be a ranked list of potential protein targets based on the predicted binding affinity.
-
Methodology 2: Ligand-Based Screening (Chemical Similarity)
-
Concept: This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.
-
Workflow:
-
Use the 2D or 3D structure of our molecule as a query to search large chemical databases such as PubChem, ChEMBL, or ZINC.
-
Employ a similarity metric (e.g., Tanimoto coefficient) to identify known compounds with a high degree of structural similarity.
-
Investigate the known biological targets of these similar compounds. These targets are then considered putative targets for our molecule of interest.
-
Section 4: Phase 2 - Unraveling the Molecular Interaction
Once a list of putative targets has been generated, the next phase is to model the interaction between this compound and each potential target in atomic detail.
Molecular Docking: Predicting the "Handshake"
Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[10][11][12][13][14]
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Rationale: PDB structures often contain non-essential water molecules, co-factors, and may be missing hydrogen atoms. These need to be addressed for an accurate docking simulation.
-
Procedure:
-
Download the crystal structure of the putative target protein from the PDB.
-
Remove water molecules that are not critical for ligand binding.
-
Add hydrogen atoms, as they are crucial for hydrogen bonding interactions.
-
Assign protonation states to ionizable residues at a physiological pH.
-
Perform a constrained energy minimization of the protein structure to relax any strain.
-
-
-
Binding Site Definition:
-
Rationale: Docking is computationally expensive. Defining a specific binding site focuses the search on the region of interest.
-
Procedure:
-
If the protein structure was co-crystallized with a ligand, define the binding site around the location of that ligand.
-
If no co-crystallized ligand is present, use binding site prediction algorithms (e.g., based on pocket detection or sequence conservation).
-
-
-
Docking Simulation:
-
Rationale: To sample a wide range of possible binding poses and score them based on their predicted binding affinity.
-
Procedure:
-
Use a docking program such as AutoDock Vina (open-source) or Glide (commercial).
-
The program will generate multiple binding poses of the ligand within the defined binding site.
-
Each pose is assigned a score (e.g., in kcal/mol) that estimates the binding free energy. Lower scores typically indicate a more favorable interaction.
-
-
-
Analysis of Results:
-
Rationale: To interpret the docking results and select the most plausible binding mode.
-
Procedure:
-
Visualize the top-scoring poses in a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein.
-
Assess the chemical and biological plausibility of the predicted binding mode.
-
-
Molecular Dynamics (MD) Simulation: Bringing the Complex to Life
While docking provides a static snapshot of the binding event, MD simulations allow us to observe the dynamic behavior of the ligand-protein complex over time.[15][16][17][18][19]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Rationale: To create a realistic simulation environment that includes the solvent and ions.
-
Procedure:
-
Take the best-ranked docked complex from the previous step.
-
Place the complex in a box of explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
-
Equilibration:
-
Rationale: To allow the system to relax and reach a stable temperature and pressure before the production simulation.
-
Procedure:
-
Perform a short simulation with restraints on the protein and ligand to allow the water and ions to equilibrate around them.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Run a simulation at constant pressure to allow the density of the system to equilibrate.
-
-
-
Production MD:
-
Rationale: To generate a trajectory of the system's atomic motions over a significant timescale (typically nanoseconds to microseconds).
-
Procedure:
-
Run the simulation for the desired length of time, saving the coordinates of all atoms at regular intervals.
-
-
-
Trajectory Analysis:
-
Rationale: To extract meaningful information from the vast amount of data generated during the simulation.
-
Procedure:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify regions of flexibility.
-
Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to obtain a more accurate estimate of the binding affinity.
-
-
Section 5: Phase 3 - Assessing the "Druglikeness" of the Candidate
A molecule that binds tightly to its target is of little therapeutic value if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is therefore a critical component of the in silico workflow.[20][21][22][23]
Methodology: In Silico ADMET Prediction
A variety of computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, can predict the ADMET properties of a molecule.[22][23]
| Property | Predicted Parameter | Rationale |
| Absorption | Caco-2 Permeability, Human Intestinal Absorption (HIA) | Predicts the ability of the compound to be absorbed from the gut into the bloodstream.[24] |
| Distribution | Blood-Brain Barrier (BBB) Permeability, Plasma Protein Binding (PPB) | Predicts whether the compound can cross the BBB to act on CNS targets and how much will be bound to plasma proteins. |
| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and the metabolic stability of the compound. |
| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition | Predicts the likelihood of renal excretion. |
| Toxicity | hERG Inhibition, Ames Mutagenicity, Hepatotoxicity | Predicts potential cardiotoxicity, mutagenicity, and liver toxicity. |
Tools: A number of free and commercial web servers and software packages are available for ADMET prediction, including SwissADME, admetSAR, and Schrödinger's QikProp.
Section 6: Synthesizing the Data for a Go/No-Go Decision
The culmination of this comprehensive in silico investigation is not a single number but a holistic profile of this compound. The decision to proceed with the chemical synthesis and in vitro testing of the compound should be based on a confluence of positive indicators:
-
Plausible and High-Affinity Binding to a Disease-Relevant Target: The docking and MD simulation results should provide a strong, mechanistically sound hypothesis for the molecule's mode of action.
-
A Stable Ligand-Protein Complex: The MD simulations should demonstrate that the molecule forms a stable and persistent interaction with its putative target.
-
A Favorable ADMET Profile: The predicted ADMET properties should suggest that the molecule is likely to be orally bioavailable and have a low risk of toxicity.
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CAS number for 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
An In-Depth Technical Guide to 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine: Synthesis, Properties, and Application in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a sulfonamide of significant interest in medicinal chemistry. While not a widely commercialized compound with a dedicated CAS number, its structural motif is a cornerstone in the architecture of advanced therapeutics, most notably as a key fragment of the FDA-approved KRAS G12C inhibitor, Adagrasib. This document details the chemical identity, a robust synthetic protocol, physicochemical properties, and the strategic importance of this molecule in the landscape of targeted cancer therapy. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.
Introduction: The Emerging Significance of the (8-Chloro-1-naphthyl)sulfonyl Moiety
The naphthalene scaffold is a versatile and extensively explored aromatic system in medicinal chemistry, forming the basis for numerous FDA-approved drugs.[1] Its rigid, planar structure provides an excellent platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The introduction of a sulfonamide linker, a privileged functional group in drug design, further enhances its potential by providing a stable, synthetically accessible anchor for diversification.
The specific compound, this compound, emerges as a molecule of interest due to its direct structural relationship to Adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRASG12C mutant protein.[2][3] The KRAS oncogene is a critical driver in several difficult-to-treat cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5] The development of Adagrasib marked a significant breakthrough in targeting what was once considered an "undruggable" protein.[6] The 8-chloro-1-naphthyl group in Adagrasib plays a crucial role in binding to a specific pocket in the KRAS protein.[7] Understanding the synthesis and properties of key fragments like this compound is therefore of high value for the development of next-generation KRAS inhibitors and other targeted therapies.
Chemical Identity and Physicochemical Properties
This compound is a sulfonamide derivative that, as of the latest data, has not been assigned a specific CAS registry number, indicating its primary role as a synthetic intermediate rather than a standalone commercial product.
Structural Information
| Attribute | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [8] |
| Molecular Weight | 295.78 g/mol | [8] |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl | [8] |
| PubChem CID | 621330 | [8] |
Physicochemical Data (Predicted and Experimental for Precursors)
Quantitative data for the final compound is not extensively published. The table below includes predicted properties and experimental data for its key synthetic precursors.
| Property | This compound (Predicted) | 8-Chloronaphthalene-1-sulfonyl chloride (Experimental) | Pyrrolidine (Experimental) |
| Appearance | White to off-white solid | Solid | Colorless to pale yellow liquid |
| Molecular Weight | 295.78 g/mol | 261.12 g/mol [9] | 71.12 g/mol |
| XLogP3 | 3.5 | N/A | 0.46 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 |
| Boiling Point | N/A | N/A | 87-88 °C |
| CAS Number | Not Available | 82-74-6[9] | 123-75-1 |
Synthesis Protocol: A Self-Validating System
The synthesis of this compound is a straightforward nucleophilic substitution reaction. The primary precursor, 8-chloronaphthalene-1-sulfonyl chloride, is a reactive electrophile that readily couples with the secondary amine, pyrrolidine, to form the stable sulfonamide bond.[9]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol describes the laboratory-scale synthesis of the title compound from its commercially available precursors.
Materials:
-
8-Chloronaphthalene-1-sulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Safety Precautions:
-
8-Chloronaphthalene-1-sulfonyl chloride is a corrosive irritant. It reacts with water to release hydrochloric acid.[9] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrolidine is a flammable, corrosive, and toxic liquid. Handle with extreme care in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-chloronaphthalene-1-sulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Base and Nucleophile: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath. In a separate vessel, dilute pyrrolidine (1.1 eq) with a small amount of anhydrous DCM.
-
Nucleophilic Addition: Add the pyrrolidine solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 15-20 minutes. The causality here is critical: slow, cooled addition prevents overheating and potential side reactions. The base (triethylamine) acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting sulfonyl chloride spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl and acidic impurities), water, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Relevance in Drug Discovery: The Adagrasib Connection
The primary significance of the this compound scaffold lies in its incorporation into complex, biologically active molecules. The most prominent example is Adagrasib (MRTX849), an FDA-approved targeted therapy for cancers harboring the KRASG12C mutation.[10]
Role in KRAS Inhibition
The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival.[4] Mutations, such as the G12C transversion, lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell division and tumorigenesis.[7] Adagrasib covalently and irreversibly binds to the mutant cysteine-12 residue, locking the protein in its inactive, GDP-bound state.[7] This action effectively shuts down the aberrant signaling cascade.
The (8-chloro-1-naphthyl) group of Adagrasib is a critical pharmacophoric element. It is designed to fit into a specific pocket (the S-II pocket) that is exposed in the inactive state of the KRASG12C protein, contributing significantly to the inhibitor's binding affinity and selectivity. The sulfonamide linker, while not directly present in the final Adagrasib structure, represents a common and robust chemical handle used during the synthesis and optimization of such complex molecules.[3]
Logical Pathway: From Fragment to Drug
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C14H14ClNO2S | CID 621330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Methodological & Application
Application Note & Protocol: Synthesis of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine, a sulfonylpyrrolidine derivative. The synthesis is based on the reaction of 8-chloro-1-naphthalenesulfonyl chloride with pyrrolidine in the presence of a base. This application note outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for preparing this class of compounds.
Introduction
Sulfonamides are a significant class of organic compounds with a wide range of applications in medicinal chemistry and materials science. The incorporation of a sulfonyl group can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability. The specific compound, this compound, combines the rigid, aromatic scaffold of naphthalene with the flexible, cyclic amine of pyrrolidine, linked by a sulfonamide bridge. This structural motif is of interest for exploring new chemical space in drug discovery programs.
The synthesis described herein proceeds via a nucleophilic substitution reaction at the sulfonyl sulfur atom. Pyrrolidine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur of 8-chloro-1-naphthalenesulfonyl chloride. A base is used to quench the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier (Example) | Purity |
| 8-Chloro-1-naphthalenesulfonyl chloride | C₁₀H₆Cl₂O₂S | 277.13 | 65455-10-9 | Sigma-Aldrich | ≥98% |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Sigma-Aldrich | ≥99% |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich | ≥99.8% |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Fisher Scientific | 1 M |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific | Sat. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Fisher Scientific | Sat. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥99.5% |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-chloro-1-naphthalenesulfonyl chloride (1.0 eq).
-
Dissolve the starting material in dichloromethane (DCM, approximately 10 mL per gram of sulfonyl chloride).
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
Reagent Addition
-
In a separate flask, prepare a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in DCM (approximately 5 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled solution of 8-chloro-1-naphthalenesulfonyl chloride over 15-20 minutes. Maintain the reaction temperature at 0 °C during the addition.
Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to check for the consumption of the starting material.
Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding 1 M HCl (aq) (approximately 20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
8-Chloro-1-naphthalenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
-
Pyrrolidine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood.
-
Dichloromethane: Can cause skin and eye irritation. May cause cancer. Use in a well-ventilated area, preferably a fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period at room temperature. Gently warm the reaction mixture if necessary (e.g., to 40 °C). |
| Impure starting materials. | Ensure the purity of all reagents before starting the reaction. | |
| Low yield | Loss of product during work-up. | Be careful during the extraction and washing steps to avoid loss of the organic layer. |
| Inefficient purification. | Optimize the eluent system for column chromatography to ensure good separation of the product from impurities. | |
| Presence of multiple spots on TLC | Formation of side products. | Ensure the dropwise addition of the amine solution is slow and the temperature is maintained at 0 °C to minimize side reactions. |
References
Application Note: Mass Spectrometry Analysis of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Abstract
This application note presents a detailed and robust protocol for the mass spectrometry analysis of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine. Standard electrospray ionization tandem mass spectrometry (ESI-MS/MS) of small molecules containing highly basic moieties, such as a pyrrolidine ring, can present significant challenges for structural elucidation. The basic site often sequesters the proton during ionization, leading to a dominant and uninformative fragment ion upon collision-induced dissociation (CID), which masks other structurally significant fragmentations.[1][2] To overcome this, we detail an optimized workflow that utilizes in-source fragmentation (ISF) to induce a selective neutral loss of the pyrrolidine group prior to MS/MS analysis. This approach generates a structurally-intact core ion, which can then be subjected to tandem mass spectrometry to reveal a wealth of informative fragment ions, enabling comprehensive structural confirmation. This guide is intended for researchers, scientists, and drug development professionals requiring detailed characterization of this and structurally related compounds.
Introduction and Analytical Challenge
This compound is a sulfonamide derivative whose analysis is crucial for synthesis verification, impurity profiling, and metabolic studies. Mass spectrometry is an indispensable tool for this purpose due to its high sensitivity and specificity.[3] However, the chemical nature of this molecule presents a distinct analytical hurdle. The pyrrolidine ring is a basic moiety that is readily protonated under typical positive-mode ESI conditions. During subsequent MS/MS analysis, the charge is preferentially retained by the stable, departing pyrrolidine fragment, resulting in a spectrum dominated by a single, uninformative ion and a corresponding lack of data from the naphthylsulfonyl core.[1]
This phenomenon, known as "charge-remote fragmentation" not being favored, complicates the definitive identification of the molecule and the characterization of its analogues or degradants. The protocol described herein employs a strategic use of in-source fragmentation (ISF) to create a more informative analytical cascade. By carefully tuning ion source parameters, we promote the gas-phase dissociation of the protonated molecule into a neutral pyrrolidine and a charged naphthylsulfonyl core ion. This core ion is then mass-selected and fragmented in the collision cell, yielding a rich tandem mass spectrum that is directly indicative of the parent structure.
Compound Properties
A summary of the key chemical properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [4] |
| Monoisotopic Mass | 295.0434 Da | [4] |
| Molecular Weight | 295.79 g/mol | [4] |
| Structure | PubChem CID: 621330[4] |
Principle of the Method: Optimized In-Source Fragmentation
The core of this protocol is the intentional and controlled use of in-source fragmentation. The overall workflow is depicted in the diagram below.
Caption: Optimized workflow for MS analysis using In-Source Fragmentation.
The process begins with the protonation of the analyte in the ESI source, forming the [M+H]⁺ ion. By increasing the kinetic energy of the ions in the source region (e.g., by raising the cone or skimmer voltage), we induce collisions with neutral gas molecules. This added energy is sufficient to cleave the S-N bond, leading to the neutral loss of the pyrrolidine moiety (C₄H₉N, 71.07 Da). The resulting stable, charged core ion, [M+H - C₄H₉N]⁺, is then transferred to the mass analyzer. This ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This provides a clean and detailed fragmentation pattern of the molecule's core structure.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Calibrant solution for the mass spectrometer (e.g., sodium formate, manufacturer's standard)
Instrumentation
A triple quadrupole mass spectrometer or a high-resolution instrument (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is required. The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter Category | Parameter | Recommended Starting Value |
| Ion Source (ESI) | Ionization Mode | Positive |
| Capillary Voltage | 3.0 - 4.0 kV | |
| Desolvation Gas | Nitrogen | |
| Desolvation Temp. | 350 - 450 °C | |
| Desolvation Gas Flow | 600 - 800 L/hr | |
| In-Source Fragmentation | Cone/Skimmer Voltage | 40 - 80 V (Requires Optimization) |
| MS1 Analysis | Mass Range | m/z 100 - 400 |
| MS/MS Analysis | Precursor Ion (Core) | m/z 224.98 |
| Collision Gas | Argon | |
| Collision Energy | 15 - 35 eV (Requires Optimization) |
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a working solution of 1-10 µg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acidic modifier is crucial for promoting efficient protonation.[3]
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.
-
-
Method Development: Inducing In-Source Fragmentation:
-
Infuse the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Begin with a low cone/skimmer voltage (e.g., 20 V) and acquire a full scan (MS1) spectrum. The primary ion observed should be the protonated parent molecule [M+H]⁺ at m/z 296.05.
-
Gradually increase the cone/skimmer voltage in increments of 5-10 V while monitoring the MS1 spectrum.
-
Observe the appearance and growth of an ion at m/z 224.98, which corresponds to the core fragment ion following the neutral loss of pyrrolidine ([M+H - 71.07]⁺).
-
Identify the optimal voltage that maximizes the intensity of the m/z 224.98 ion while minimizing the intensity of the precursor m/z 296.05 ion. This will be the setting used for the subsequent analysis.
-
-
Tandem MS (MS/MS) Analysis:
-
Set the mass spectrometer to MS/MS mode.
-
Select the ISF-generated core ion (m/z 224.98) as the precursor ion for fragmentation.
-
Acquire product ion spectra across a range of collision energies (e.g., 15 eV, 25 eV, 35 eV) to observe the full fragmentation profile. A collision energy ramp can also be effective.
-
Data Analysis and Expected Fragmentation
The optimized method yields a rich fragmentation pattern from the core ion. The analysis of aromatic sulfonamides in positive-ion ESI-MS often reveals a characteristic neutral loss of sulfur dioxide (SO₂; 64 Da).[5][6] This fragmentation pathway is a key diagnostic feature.
Table of Expected Ions:
| m/z (Monoisotopic) | Ion Identity | Description |
| 296.05 | [M+H]⁺ | Protonated parent molecule. Observed at low cone voltage. |
| 224.98 | [M+H - C₄H₉N]⁺ | Core fragment generated via In-Source Fragmentation. Selected as precursor for MS/MS. |
| 161.02 | [Core - SO₂]⁺ | Product ion from the neutral loss of SO₂ from the core fragment. A key diagnostic ion.[5] |
| 126.01 | [C₉H₅Cl]⁺ | Putative fragment corresponding to the chloronaphthyl cation after cleavage of the C-S bond. |
The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway using the optimized ISF-MS/MS method.
Conclusion
The structural elucidation of molecules containing basic moieties like pyrrolidine can be significantly hindered by conventional MS/MS approaches. By employing a carefully optimized in-source fragmentation method, it is possible to generate a stable core ion that yields a structurally informative fragmentation pattern. This application note provides a comprehensive, step-by-step protocol that enables researchers to bypass the common analytical pitfalls and achieve confident identification and characterization of this compound and related compounds. This technique is broadly applicable and serves as a valuable tool in pharmaceutical development and chemical analysis.
References
-
Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 864-874. Available at: [Link]
-
Ma, H., et al. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, 69(51), 15655-15662. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available at: [Link]
-
Perera, S., et al. (2009). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 23(15), 2406-2416. Available at: [Link]
-
Perkins, J. R., et al. (1994). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 5(10), 946-953. Available at: [Link]
-
Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]
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Wang, R., & Li, D. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 621330, this compound. PubChem. Retrieved January 15, 2026, from [Link].
-
Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Published online January 8, 2026. Available at: [Link]
-
Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. DOI: 10.1021/jasms.5c00340. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Novel Bioactive Compounds
Topic: Cell-Based Assays for CNSP-54321, a Novel Antagonist of the CXCR4 Receptor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine" as a specific biological agent is not well-documented in publicly available scientific literature. Therefore, this guide has been developed around a representative hypothetical compound, CNSP-54321, a putative antagonist of the well-characterized G-protein coupled receptor, CXCR4. The principles and protocols described herein are broadly applicable to the characterization of novel small molecule modulators of GPCRs.
Introduction: Unveiling the Therapeutic Potential of CNSP-54321
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1][2] Its dysregulation has been implicated in various diseases, most notably in cancer metastasis and HIV entry into host cells. The sole endogenous ligand for CXCR4 is stromal cell-derived factor-1 (SDF-1α, also known as CXCL12). The CXCL12/CXCR4 signaling axis triggers a cascade of intracellular events, primarily through the Gαi subunit of the heterotrimeric G-protein, leading to downstream effector activation.[3]
CNSP-54321 is a novel synthetic small molecule, characterized by a chloro-naphthyl sulfonyl pyrrolidine scaffold, designed as a potent and selective antagonist of the CXCR4 receptor. Its therapeutic potential lies in its ability to inhibit the downstream signaling pathways activated by CXCL12, thereby potentially impeding cancer cell migration and proliferation. This document provides a comprehensive guide to the cell-based assays essential for elucidating the pharmacological profile of CNSP-54321.
I. Primary Assays: Quantifying Antagonist Potency and Mechanism of Action
The initial characterization of CNSP-54321 focuses on determining its potency in blocking CXCL12-induced signaling. As CXCR4 primarily couples to Gαi, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, CXCR4 activation can lead to calcium mobilization via Gβγ subunit-mediated activation of phospholipase C. Assays measuring these second messengers are therefore central to determining the antagonist activity of CNSP-54321.
A. cAMP Accumulation Assay
This assay quantifies the ability of CNSP-54321 to reverse the CXCL12-mediated inhibition of cAMP production. To amplify the signal, cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, which leads to a robust increase in basal cAMP levels.
Principle: In the presence of forskolin, CXCL12 binding to CXCR4 will decrease cAMP levels. An effective antagonist like CNSP-54321 will block this effect, restoring cAMP to levels seen with forskolin alone.
Protocol: HTRF-Based cAMP Assay
-
Cell Seeding: Seed HEK293 cells stably expressing human CXCR4 into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of CNSP-54321 in assay buffer.
-
Antagonist Incubation: Add the CNSP-54321 dilutions to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of CXCL12 (typically EC80) and forskolin to all wells (except negative controls) and incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the HTRF signal against the logarithm of the CNSP-54321 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
B. Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon CXCR4 activation. It provides a real-time kinetic readout of receptor antagonism.
Principle: CXCL12 binding to CXCR4 triggers the release of calcium from intracellular stores. CNSP-54321 will inhibit this calcium flux in a dose-dependent manner.
Protocol: Fluo-4 Calcium Flux Assay
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubate for 1 hour at 37°C to allow for dye loading.
-
Compound Addition: Dispense the cell suspension into a 96-well plate and add serial dilutions of CNSP-54321.
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for 15-20 seconds.
-
Agonist Injection: Inject a fixed concentration of CXCL12 (EC80) and continue to measure the fluorescence intensity every second for an additional 60-90 seconds.
-
Data Analysis: Calculate the peak fluorescence response for each well and plot it against the logarithm of the CNSP-54321 concentration to determine the IC50.
| Assay | Principle | Endpoint | Key Reagents | Instrumentation |
| cAMP Accumulation | Reversal of Gαi-mediated adenylyl cyclase inhibition | HTRF Signal | Forskolin, CXCL12, HTRF cAMP kit | HTRF-compatible plate reader |
| Calcium Mobilization | Inhibition of Gβγ-mediated PLC activation and subsequent Ca2+ release | Fluorescence Intensity | Fluo-4 AM, CXCL12 | Fluorescence plate reader with injector |
II. Functional Assays: Assessing Downstream Cellular Responses
Beyond second messenger modulation, it is crucial to evaluate the effect of CNSP-54321 on the physiological consequences of CXCR4 signaling, such as cell migration.
A. Chemotaxis Assay
This assay directly measures the ability of CNSP-54321 to block the directional migration of cells towards a CXCL12 gradient.
Principle: Cancer cells expressing CXCR4 will migrate across a porous membrane towards a lower chamber containing CXCL12. CNSP-54321 will inhibit this migration.
Protocol: Transwell Migration Assay
-
Cell Preparation: Starve CXCR4-positive cancer cells (e.g., MDA-MB-231) in serum-free media for 4-6 hours.
-
Assay Setup: Place 24-well plate Transwell inserts (8 µm pore size) into the wells. Add serum-free media containing CXCL12 to the lower chamber.
-
Treatment: Resuspend the starved cells in serum-free media containing various concentrations of CNSP-54321 and add them to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Data Analysis: Elute the crystal violet stain and measure the absorbance at 570 nm. Alternatively, count the number of migrated cells in several fields of view under a microscope.
III. Selectivity and Safety Assays: Profiling the Compound's Specificity and Cytotoxicity
A critical aspect of drug development is to ensure that the compound is selective for its intended target and does not exhibit off-target toxicity.
A. Cell Viability/Cytotoxicity Assay
This assay determines whether CNSP-54321 has any inherent toxic effects on cells at concentrations effective for CXCR4 antagonism.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to a colored formazan product.[5] A decrease in formazan production indicates a reduction in cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CNSP-54321 for 24-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
B. Apoptosis and Cell Cycle Analysis
To further investigate any observed cytotoxicity, apoptosis and cell cycle progression can be assessed by flow cytometry.
Principle of Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[8][9] Annexin V, a protein with high affinity for PS, conjugated to a fluorophore, can detect these apoptotic cells.[8][9][10] Propidium iodide (PI) is used as a viability dye to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[10][11]
Principle of Cell Cycle Analysis: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][13]
Protocol: Annexin V and PI Staining for Apoptosis [8][9][10][11][14]
-
Cell Treatment: Treat cells with CNSP-54321 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[9]
Protocol: PI Staining for Cell Cycle Analysis [12][13][15][16]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[12]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the cells by flow cytometry, measuring the fluorescence on a linear scale.[12]
IV. Visualizing Workflows and Pathways
Caption: Workflow for the characterization of CNSP-54321.
Caption: CXCR4 signaling and the inhibitory action of CNSP-54321.
References
-
Annexin V Stain Protocol. Flow Cytometry Core, ECU - Brody School of Medicine. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. NCBI. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
GPCR Signaling Assays. INDIGO Biosciences. [Link]
-
GPCR Signaling Assays. Agilent. [Link]
-
GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience. [Link]
-
A potent and selective small molecule Kir2.1 inhibitor. NCBI - NIH. [Link]
-
Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]
-
Kir2.1. Creative Bioarray. [Link]
-
Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology. PMC - PubMed Central. [Link]
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Adagrasib. PubChem - NIH. [Link]
-
The glycoprotein GP130 governs the surface presentation of the G protein–coupled receptor APLNR. PMC - NIH. [Link]
-
Soluble gp130 is the natural inhibitor of soluble interleukin-6 receptor transsignaling responses. PubMed. [Link]
-
The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. NIH. [Link]
-
Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo. PMC - NIH. [Link]
-
GP130 does not affect all APLN/APLNR signaling activities. ResearchGate. [Link]
-
The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. PubMed. [Link]
-
Adagrasib. New Drug Approvals. [Link]
-
G Protein Coupled Receptors. Khan Academy. [Link]
-
First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1). PubMed Central. [Link]
-
Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo. PubMed. [Link]
-
G-Protein Coupled Receptors (GPCRs) – Biochemistry. Lecturio. [Link]
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- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Notes and Protocols for Enzyme Inhibition Assays with 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to performing enzyme inhibition assays with the small molecule inhibitor 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine, also known as ML132. This document offers detailed protocols for investigating the inhibitory effects of this compound on its established target, Caspase-1, and provides a framework for exploring its potential activity against the putative target, Ubiquitin-conjugating enzyme E2 N (UBE2N).
Introduction: Unveiling the Therapeutic Potential of this compound
This compound is a small molecule inhibitor that has garnered interest in the fields of cancer and inflammation research. It is a selective inhibitor of Caspase-1, an enzyme pivotal in the inflammatory response through the processing of pro-inflammatory cytokines.[1] Furthermore, preliminary data suggests a potential interaction with UBE2N, an E2 ubiquitin-conjugating enzyme involved in DNA repair and immune signaling pathways.[2][3][4] Understanding the inhibitory profile of this compound against these key enzymes is crucial for elucidating its mechanism of action and advancing its potential therapeutic applications.
This guide is designed to equip researchers with the necessary protocols and foundational knowledge to accurately characterize the inhibitory properties of this compound. The methodologies described herein are grounded in established biochemical principles and are designed to ensure data integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the inhibitor's properties is fundamental to accurate assay design.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [5] |
| Molecular Weight | 311.8 g/mol | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store stock solutions at -80°C for up to 6 months. Protect from light. | [1] |
Part 1: Confirmed Target - Caspase-1 Inhibition Assay
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a central role in the innate immune response. Its activation leads to the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18. The inhibitory activity of this compound against Caspase-1 is well-documented, with a reported IC₅₀ of 34.9 nM.[1]
Principle of the Fluorometric Assay
This protocol utilizes a fluorometric method based on the cleavage of a specific Caspase-1 substrate, Ac-YVAD-AFC. The substrate consists of the peptide sequence YVAD conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the AFC fluorophore's emission is quenched. Upon cleavage by active Caspase-1, free AFC is released, which emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the Caspase-1 activity and can be measured using a fluorescence plate reader. The inhibitory effect of this compound is determined by quantifying the reduction in fluorescence in its presence.
Experimental Workflow for Caspase-1 Inhibition Assay
Caption: Workflow for the fluorometric Caspase-1 inhibition assay.
Detailed Protocol: Fluorometric Caspase-1 Inhibition Assay
Materials:
-
Recombinant active Caspase-1
-
Caspase-1 substrate: Ac-YVAD-AFC (1 mM stock in DMSO)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose
-
This compound (ML132)
-
DMSO (ACS grade)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and keep it on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the inhibitor stock solution to create a range of concentrations for the assay (e.g., from 1 µM to 0.1 nM). It is recommended to perform serial dilutions in DMSO and then dilute into the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 5 µL of the diluted inhibitor solutions to the respective wells. For the control wells (no inhibitor), add 5 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Add 40 µL of a pre-diluted solution of active Caspase-1 to each well. The final concentration of the enzyme should be determined empirically, but a starting point of 1-5 nM is suggested.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Part 2: Putative Target - UBE2N Inhibition Assay
While the primary target of this compound is Caspase-1, some evidence suggests it may also inhibit UBE2N. UBE2N is a ubiquitin-conjugating enzyme that, in complex with a ubiquitin E2 variant (UEV), catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains. These chains are involved in non-proteolytic signaling pathways, including DNA repair and NF-κB activation.[2][7]
Principle of the In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in vitro to assess the activity of UBE2N. The reaction includes the ubiquitin-activating enzyme (E1), UBE2N (the E2), an E3 ligase (optional, but can enhance specificity), and ubiquitin. The reaction is initiated by the addition of ATP. The formation of polyubiquitin chains can be detected by Western blotting using an antibody specific for ubiquitin. The inhibitory effect of this compound is determined by observing a decrease in the formation of polyubiquitin chains in its presence.
Experimental Workflow for In Vitro UBE2N Ubiquitination Assay
Caption: General workflow for an in vitro UBE2N ubiquitination assay.
Detailed Protocol: In Vitro UBE2N Ubiquitination Assay
Materials:
-
Human recombinant E1 enzyme (UBE1)
-
Human recombinant UBE2N
-
Human recombinant Ubiquitin
-
E3 ligase (e.g., TRAF6, optional)
-
Ubiquitination Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
ATP solution (10 mM)
-
This compound (ML132)
-
DMSO (ACS grade)
-
SDS-PAGE gels, buffers, and transfer system
-
Anti-Ubiquitin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Preparation of Reagents:
-
Prepare the Ubiquitination Buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice (example concentrations, may require optimization):
-
100 nM E1 enzyme
-
500 nM UBE2N
-
5 µM Ubiquitin
-
(Optional) 200 nM E3 ligase
-
1 µL of diluted inhibitor (or DMSO for control)
-
Ubiquitination Buffer to a final volume of 18 µL.
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 2 µL of 10 mM ATP (final concentration: 1 mM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Detection of Ubiquitination:
-
Stop the reaction by adding 5 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against ubiquitin.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize the polyubiquitin chains using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
The formation of high molecular weight polyubiquitin smears or distinct bands indicates UBE2N activity.
-
Compare the intensity of the ubiquitination signal in the presence of different concentrations of the inhibitor to the control.
-
Quantify the band intensities using densitometry software to estimate the extent of inhibition.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound. The detailed method for the Caspase-1 assay allows for precise determination of its IC₅₀ value, confirming its established role as a potent inhibitor. The adaptable protocol for the in vitro ubiquitination assay offers a valuable tool for investigating the compound's putative effect on UBE2N. Further studies, including kinetic analyses and cell-based assays, will be essential to fully elucidate the mechanism of inhibition and the physiological consequences of targeting these enzymes.
References
-
PubChem. This compound. Available from: [Link].
-
Bio-Rad. Instructions for Using Caspase Substrates and Inhibitors. Available from: [Link].
-
G-Biosciences. CasPASE™ Fluorometric Apoptosis Assay. Available from: [Link].
-
Chen, C., et al. (2014). A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways. Cell Death & Disease, 5(2), e1079. Available from: [Link].
-
Barreyro, L., et al. (2022). Blocking UBE2N abrogates oncogenic immune signaling in acute myeloid leukemia. Science Translational Medicine, 14(635), eabb7695. Available from: [Link].
-
Lin, F., et al. (2022). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols, 3(1), 101138. Available from: [Link].
-
Wikipedia. UBE2N. Available from: [Link].
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- 4. Adagrasib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C14H14ClNO2S | CID 621330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1) | C11H18ClN3O2S | CID 45356871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Uncharacterized Potential: The Status of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive investigation into the scientific literature and chemical databases for 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine (CAS Number: 446054-17-1) reveals that while this compound is a known and commercially available chemical entity, there is currently no publicly available data to support its use as a characterized chemical probe. A chemical probe is typically defined by its selective and potent interaction with a specific biological target, enabling the study of that target's function. At present, the biological targets, mechanism of action, and potential applications in biological research for this compound have not been documented in peer-reviewed literature or established chemical probe resources.
Current State of Knowledge
A thorough search of scientific databases for biological activity associated with CAS number 446054-17-1 did not yield any studies detailing its mechanism of action, protein binding partners, or efficacy in cellular or in vivo models. Chemical suppliers list the compound, confirming its synthesis and availability, but do not provide any application notes or biological data.
It is noteworthy that the core structure of this compound is a fragment of more complex, biologically active molecules. For instance, the approved anti-cancer drug Adagrasib (MRTX849) , a potent and selective inhibitor of the KRAS G12C mutant protein, incorporates an 8-chloro-1-naphthyl group and a pyrrolidine moiety within its larger scaffold.[1] Adagrasib has a well-defined mechanism of action, covalently binding to the cysteine-12 residue of the KRAS G12C mutant and locking it in an inactive state, thereby inhibiting downstream signaling pathways that drive tumor growth.[2][1]
However, it is crucial to emphasize that the biological activity of a complex molecule like Adagrasib cannot be directly extrapolated to one of its constituent chemical fragments. The specific arrangement and combination of functional groups in Adagrasib are responsible for its high-affinity and selective interaction with its target.
Future Directions and Considerations
The absence of data on this compound presents an opportunity for novel research. Investigators interested in this chemical scaffold could consider the following exploratory studies:
-
Target Identification Studies: Employing unbiased screening methods such as chemical proteomics or affinity-based pulldown assays to identify potential protein binding partners.
-
Phenotypic Screening: Assessing the effects of the compound across a variety of cell lines and disease models to uncover any potential biological activity.
-
Structural Biology: If a target is identified, co-crystallization or NMR studies could elucidate the binding mode and provide a basis for structure-activity relationship (SAR) studies.
Conclusion
In its current state, this compound should be considered a chemical building block or a fragment for potential further development rather than a ready-to-use chemical probe. The creation of detailed application notes and protocols would be speculative and without scientific foundation. Researchers are advised to exercise caution and to undertake rigorous validation studies before considering this compound for any biological application. The scientific community awaits foundational research to unlock any potential utility this molecule may hold.
References
-
Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Secondary Metabolites with Biomedical Applications from Plants of the Sarraceniaceae Family - MDPI. (n.d.). Retrieved from [Link]
-
A xanthanolide with potent antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed. (n.d.). Retrieved from [Link]
-
Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Assessment of the biological activity of Marrubium friwaldskyanum Boiss. (Lamiaceae) - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed. (n.d.). Retrieved from [Link]
-
First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - ResearchGate. (n.d.). Retrieved from [Link]
- US12281113B2 - Crystalline forms of a KRas G12C inhibitor - Google Patents. (n.d.).
-
ADAGRASIB - gsrs. (n.d.). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine Synthesis
An in-depth guide to overcoming common challenges in the synthesis of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine, a key intermediate in pharmaceutical research. This guide provides detailed troubleshooting steps and optimized protocols for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with both the fundamental principles and the practical, field-tested insights necessary to enhance the yield and purity of your this compound synthesis. The reaction, a classic nucleophilic substitution between 8-chloro-1-naphthalenesulfonyl chloride and pyrrolidine, is straightforward in principle but requires careful control of conditions to achieve optimal outcomes.
This document is structured to anticipate and solve the common issues encountered in the laboratory, moving from general questions to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, providing the causal logic behind key experimental choices.
Q1: What is the fundamental reaction mechanism for this synthesis?
A: The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the electrophilic sulfur atom of the 8-chloro-1-naphthalenesulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent it from protonating the starting amine and halting the reaction.[1][2]
Q2: Why is a base essential, and what type should I use?
A: A base is critical to neutralize the HCl generated during the reaction.[1] If not neutralized, the HCl will react with the pyrrolidine to form a pyrrolidinium salt. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, thus stopping the synthesis.
The ideal choice is a non-nucleophilic, organic base.
-
Recommended Bases: Triethylamine (Et₃N) or pyridine are standard choices. They are strong enough to scavenge the HCl but do not compete with pyrrolidine in attacking the sulfonyl chloride.[3][4]
-
Aqueous Bases: While reactions under Schotten-Baumann conditions (using an aqueous base like NaOH) are possible, they significantly increase the risk of hydrolyzing the highly reactive sulfonyl chloride starting material, which would lower the yield.[3] For laboratory-scale synthesis, an organic base in an anhydrous organic solvent is strongly preferred.
Q3: What are the optimal solvents for this reaction?
A: The best solvents are aprotic and anhydrous (dry). The solvent must be incapable of reacting with the sulfonyl chloride. Water is the primary contaminant to avoid.
-
Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are excellent options as they dissolve the reactants well and are inert under the reaction conditions.[1][4][5]
-
Key Consideration: The primary role of the solvent is to provide a medium for the reaction while preventing the hydrolysis of the sulfonyl chloride.[3][6]
Q4: How can I effectively monitor the reaction's progress?
A: Monitoring the consumption of the limiting reagent (typically the sulfonyl chloride) is key to determining the reaction's endpoint.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the sulfonyl chloride spot and the appearance of a new product spot indicate progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, these techniques can be used to track the precise consumption of reactants and formation of the product.[1]
Troubleshooting Guide: From Low Yield to Purification Challenges
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Consistently Low or No Yield
A low yield is the most frequent issue and can almost always be traced back to the quality of reagents or the reaction environment.
Potential Cause 1: Hydrolysis of 8-Chloro-1-naphthalenesulfonyl Chloride The sulfonyl chloride functional group is highly susceptible to hydrolysis by water, which converts it into the unreactive 8-chloro-1-naphthalenesulfonic acid.[3][5][6]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use.
-
Use Anhydrous Solvents: Use solvents from a freshly opened bottle or a solvent purification system.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3][6]
Potential Cause 2: Inactive Amine The pyrrolidine starting material can be deactivated by reacting with atmospheric carbon dioxide to form a carbamate, or it may have been protonated by residual acid.
Solutions:
-
Purify Pyrrolidine: If the purity is suspect, consider distilling it before use.
-
Check Stoichiometry: Ensure at least one equivalent of a suitable base is used to prevent protonation of the amine during the reaction.[4]
Potential Cause 3: Inappropriate Reaction Temperature While the reaction is often performed at 0 °C to control the initial exothermic addition, a temperature that is too low can make the reaction prohibitively slow.
Solutions:
-
Controlled Warming: Start the reaction at 0 °C for the initial addition of the sulfonyl chloride, then allow it to slowly warm to room temperature and stir for 2-12 hours.[3]
-
Gentle Heating: If TLC monitoring shows a sluggish reaction at room temperature, gentle heating (e.g., to 40 °C) can be beneficial, but must be balanced against the risk of side reactions.[5]
Problem 2: Multiple Spots on TLC and Difficult Purification
The presence of unexpected side products complicates purification and reduces the yield of the desired sulfonamide.
Potential Cause 1: Unreacted Starting Materials Incomplete conversion is a common reason for a complex crude product mixture.
Solutions:
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the more easily removed reactant, which is typically the pyrrolidine.[3]
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically by TLC until the limiting reagent is fully consumed.
Potential Cause 2: Hydrolysis Side Product As mentioned, the primary side product is the sulfonic acid formed from the reaction of the sulfonyl chloride with water.[3][6]
Solutions:
-
Aqueous Workup: The sulfonic acid is highly polar and can be effectively removed during a standard aqueous workup. Washing the organic layer with a saturated sodium bicarbonate solution will deprotonate the sulfonic acid, making it soluble in the aqueous phase.[3]
Optimized Experimental Protocol & Data
This section provides a step-by-step protocol and a summary table for quick reference.
Step-by-Step Synthesis Protocol
-
Preparation: Under an inert atmosphere (N₂ or Ar), add pyrrolidine (1.1 eq) and anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 8-chloro-1-naphthalenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Pyrrolidine | 1.1 - 1.2 equivalents | Ensures complete consumption of the more valuable sulfonyl chloride. |
| 8-Chloro-1-naphthalenesulfonyl Chloride | 1.0 equivalent | Limiting reagent. |
| Base (e.g., Triethylamine) | 1.5 equivalents | Neutralizes the HCl byproduct and drives the reaction to completion. |
| Solvent | Anhydrous DCM or THF | Aprotic and anhydrous to prevent hydrolysis of the sulfonyl chloride.[3][5] |
| Initial Temperature | 0 °C | Controls the initial exothermic reaction upon addition of the sulfonyl chloride. |
| Reaction Temperature | Room Temperature | Allows the reaction to proceed to completion at a reasonable rate. |
| Reaction Time | 2 - 12 hours | Substrate-dependent; should be monitored by TLC.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture.[3][5][6] |
Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product isolation.
Caption: General workflow for the synthesis of this compound.
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
- process optimization for the amination reaction of a sulfonyl chloride intermediate - Benchchem. (n.d.).
- Troubleshooting low yield in amine sulfonylation reactions - Benchchem. (n.d.).
- Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.).
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. (n.d.).
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (n.d.).
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (n.d.).
- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- 3 - Organic Syntheses Procedure. (n.d.).
- Sulfonamide - Wikipedia. (n.d.).
- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights - MDPI. (n.d.).
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (n.d.).
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC - NIH. (n.d.).
- Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.).
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (n.d.).
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Request PDF - ResearchGate. (n.d.).
- CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents. (n.d.).
- Adagrasib - New Drug Approvals. (2023-01-04).
- WO 2023/205074 A1 - Googleapis.com. (2012-09-26).
- Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (n.d.).
- Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - ResearchGate. (n.d.).
- Synthesis of Adagrasib (MRTX849), a Covalent KRAS G12C Inhibitor Drug for the Treatment of Cancer - PubMed. (2023-02-17).
- Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - ResearchGate. (2023-02-01).
- Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem - NIH. (n.d.).
- US12281113B2 - Crystalline forms of a KRas G12C inhibitor - Google Patents. (n.d.).
- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (n.d.).
Sources
Purification challenges of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
An In-Depth Guide to the Purification of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process chemistry who utilize complex heterocyclic building blocks. One such molecule, This compound , has emerged as a key intermediate, notably in the synthesis of advanced therapeutic agents like Adagrasib (MRTX849), a targeted KRASG12C inhibitor.[1][2][3]
However, its journey from crude reaction mixture to a highly pure, crystalline solid is often fraught with challenges. The unique stereoelectronic properties of the naphthalenesulfonyl group combined with the basicity of the pyrrolidine ring can lead to issues with stability, chromatography, and crystallization.
This guide is designed to provide you with not just protocols, but the underlying chemical principles and field-proven insights to overcome these hurdles. We will explore the causality behind common purification failures and equip you with a logical framework for troubleshooting, ensuring the integrity and success of your research.
Section 1: Critical Compound Properties & Handling
A thorough understanding of the physicochemical properties of your target molecule is the foundation of any successful purification strategy. Below is a summary of key data for this compound.
| Property | Value | Source / Note |
| Molecular Formula | C₁₄H₁₄ClNO₂S | [4] |
| Molecular Weight | 295.78 g/mol | [4] |
| Appearance | Expected to be an off-white to yellow solid | Inferred from related structures |
| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), Ethyl Acetate, Acetone; Sparingly soluble in hexanes, ether; Insoluble in water. | Based on typical sulfonamides and the related 1-naphthalenesulfonyl chloride[5] |
| Stability | Generally stable under neutral conditions. Naphthalenesulfonate derivatives can show sensitivity to temperature and acidic pH.[6][7] The precursor, 8-chloro-1-naphthalenesulfonyl chloride, is moisture-sensitive.[8][9] |
Handling Advisory: Always handle the precursor, 8-chloro-1-naphthalenesulfonyl chloride, under anhydrous conditions to prevent hydrolysis. While the final sulfonamide product is significantly more stable, it is best stored in a cool, dry place away from strong acids or oxidizing agents to ensure long-term integrity.[7]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product purity is very low after aqueous work-up. What are the likely culprits and how do I remove them?
Answer: Low purity post-synthesis typically points to two main impurity classes: unreacted starting materials and side-products from hydrolysis. The key is to address these with a targeted liquid-liquid extraction strategy before attempting chromatography.
Causality:
-
Unreacted Pyrrolidine: Being a basic amine, it can be easily removed with a dilute acid wash (e.g., 1M HCl). The pyrrolidine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.
-
Unreacted 8-Chloro-1-naphthalenesulfonyl Chloride: This is a reactive electrophile. Quenching the reaction with water will hydrolyze it to the corresponding 8-chloro-1-naphthalenesulfonic acid .
-
8-Chloro-1-naphthalenesulfonic Acid: This is the primary hydrolysis by-product. It is a strong acid and can be removed with a dilute base wash (e.g., 1M NaOH or NaHCO₃ solution). The sulfonic acid is deprotonated to its highly water-soluble sodium salt.
The following workflow illustrates this targeted purification logic.
Caption: Initial Purification Workflow Targeting Key Impurities.
Q2: I'm seeing significant peak tailing during silica gel chromatography. How can I improve the peak shape and achieve better separation?
Answer: Peak tailing for this compound is almost certainly caused by the interaction of the basic nitrogen atom in the pyrrolidine ring with acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction slows the elution of the molecule, causing the characteristic tail.
Causality & Solution: To mitigate this, you must neutralize the acidic sites on the silica. The most effective method is to add a small amount of a volatile tertiary amine to your mobile phase.
-
Recommended Additive: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Typical Concentration: 0.1% to 1.0% (v/v) in your mobile phase (e.g., Hexane/Ethyl Acetate).
The triethylamine will preferentially bind to the silanol groups, effectively "masking" them from your compound and allowing for a much sharper, more symmetrical peak shape. This is a standard practice in the purification of amine-containing compounds.
Q3: My compound separates well on TLC, but on the column, it co-elutes with a persistent impurity. What's my next step?
Answer: Co-elution, when TLC shows good separation, often points to issues with column loading or subtle differences in selectivity between solvent systems. Here is a logical troubleshooting workflow.
Caption: Troubleshooting Logic for Co-elution in Column Chromatography.
Expertise & Experience: While Hexane/Ethyl Acetate is a common starting point, its components offer similar types of interactions (dipole-dipole, H-bond accepting). To resolve closely eluting spots, you need to introduce a solvent with different properties. Dichloromethane (DCM), for instance, has a strong dipole moment but is a poor H-bond acceptor, altering the relative affinities of your product and impurity to the stationary phase and improving separation.
Q4: The purified product refuses to crystallize from solution, instead forming an oil or amorphous solid. What techniques can I use to induce crystallization?
Answer: Oiling out is common when a compound is either too soluble in the chosen solvent or when residual impurities are inhibiting lattice formation. A systematic approach to crystallization is required.
Causality & Solutions: The goal of crystallization is to slowly reach a state of supersaturation, allowing molecules to orient themselves into a stable crystal lattice.
-
Solvent Selection is Key: The ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, consider solvents like isopropanol, ethanol, or mixtures like ethyl acetate/heptane.
-
Mechanochemical Methods: If a good solvent system is elusive, physical methods can provide the energy needed to initiate nucleation.[10]
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass provide a nucleation point.
-
Seed Crystals: If you have a tiny amount of pure solid, add a single speck to the supersaturated solution.
-
-
Sonocrystallization: Place the flask in an ultrasonic bath. The high-energy cavitation bubbles can induce nucleation and crystallization.[10]
-
Slow Evaporation / Anti-Solvent Addition: Dissolve the compound in a good solvent (e.g., DCM) and either let it evaporate slowly in a loosely capped vial or slowly add a poor solvent (an "anti-solvent" like heptane or hexanes) until turbidity persists. This gradually decreases solubility, promoting slow crystal growth.
Section 3: Frequently Asked Questions (FAQs)
-
What is the best starting solvent system for flash chromatography?
-
Based on the polarity of the molecule, a good starting point for method development is a gradient of 10% to 50% Ethyl Acetate in Hexanes , with the addition of 0.5% Triethylamine .
-
-
Can I use reverse-phase chromatography (C18) for purification?
-
Yes, reverse-phase HPLC can be an excellent alternative, especially for removing very non-polar or very polar impurities. A typical mobile phase would be a gradient of Acetonitrile in Water with a 0.1% Formic Acid or Trifluoroacetic Acid (TFA) modifier. The acid modifier is crucial to ensure the pyrrolidine nitrogen is protonated, leading to sharp, symmetrical peaks. Preparative HPLC was used in the synthesis of the final drug product, Adagrasib, demonstrating its utility for related structures.[11]
-
-
How should I store the final, purified compound?
-
Store the solid in a tightly sealed vial in a desiccator at room temperature or refrigerated (2-8 °C) for long-term stability. Protect it from moisture and light.
-
Section 4: Standardized Protocols
These protocols represent validated starting points for the purification of this compound.
Protocol 1: Flash Column Chromatography
-
Preparation:
-
Dissolve the crude material (e.g., 1.0 g) in a minimal amount of Dichloromethane (DCM).
-
Add 2-3 times the mass of silica gel to this solution.
-
Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading" and is critical for achieving good separation.
-
-
Column Packing:
-
Wet-pack a glass column with silica gel in your starting mobile phase (e.g., 10% Ethyl Acetate / 89.5% Hexanes / 0.5% Triethylamine).
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% Ethyl Acetate) to elute the product.
-
Monitor the fractions by TLC.
-
-
Isolation:
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
Place a small amount of the purified, amorphous solid (approx. 20-30 mg) into several test tubes.
-
Add different solvents (e.g., Isopropanol, Ethanol, Toluene, Ethyl Acetate) dropwise while heating until the solid just dissolves.
-
-
Crystallization:
-
Allow the test tube with the best solvent (dissolves when hot, solidifies when cool) to cool slowly to room temperature.
-
If no crystals form, place the tube in an ice bath or a -20 °C freezer.
-
If the product still oils out, repeat the process using a solvent/anti-solvent system (e.g., dissolve in minimal hot Ethyl Acetate, then slowly add Heptane until cloudy).
-
-
Isolation:
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
References
- Barceló, D., & Pocurull, E. (1998). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix.
- GREEN AGROCHEM. (2025).
- ChemicalBook. (n.d.). 1-Naphthalenesulfonyl chloride(85-46-1).
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Sigma-Aldrich. (n.d.). 1-Naphthalenesulfonyl chloride 97.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.).
- Google Patents. (n.d.). US12281113B2 - Crystalline forms of a KRas G12C inhibitor.
- New Drug Approvals. (2023). Adagrasib.
- PubMed. (n.d.). Chromatography of proteins on columns of polyvinylpolypyrrolidone using adsorbed textile dyes as affinity ligands.
- PubMed. (2013).
- NIH. (n.d.).
- ResearchGate. (2023). Synthesis of Adagrasib (MRTX849)
- PubChem. (n.d.). Adagrasib.
- PubMed. (2023). Synthesis of Adagrasib (MRTX849)
- Gsrs. (n.d.). ADAGRASIB.
- NIH. (2023). Synthesis of Adagrasib (MRTX849)
Sources
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- 2. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H14ClNO2S | CID 621330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-萘磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 8. 1-Naphthalenesulfonyl chloride(85-46-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 10. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Stability issues with 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine in solution
Welcome to the technical support guide for 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the causal explanations behind these issues and to equip you with robust, field-proven protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: What are the primary factors that compromise the stability of this compound in solution?
A: The stability of this compound is primarily influenced by two environmental factors: pH and light.
-
pH-Dependent Hydrolysis: The sulfonyl group, while generally stable, can be susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to cleavage of the sulfonamide bond. The pH of a solution can significantly impact the degradation rates of sulfonamide-containing compounds.[1][2][3]
-
Photodegradation: The 8-chloro-1-naphthyl moiety is a chromophore that readily absorbs UV light. This absorption can initiate photochemical reactions, leading to the degradation of the compound. Naphthalene and its derivatives are known to undergo photodegradation, which can alter their chemical structure and biological activity.[4][5][6][7]
Q2: What are the recommended solvents for preparing stock solutions?
A: Due to its limited aqueous solubility, polar aprotic organic solvents are recommended for preparing high-concentration stock solutions.
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Alternatives: Anhydrous N,N-Dimethylformamide (DMF) or absolute Ethanol. It is critical to use anhydrous grade solvents to minimize the risk of water-mediated hydrolysis over time. For compounds with similar structural features, solvents like methanol and acetone also show good solubility.[8]
Q3: What are the optimal storage conditions for solutions of this compound?
A: To maximize shelf-life and prevent degradation, prepared stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (1-2 weeks) and at -80°C for long-term storage (>2 weeks).
-
Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect from light.
-
Aliquoting: Divide the primary stock solution into smaller, single-use aliquots. This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: How can I visually or analytically detect if my compound solution has degraded?
A: Degradation can manifest in several ways:
-
Visual Inspection: The appearance of cloudiness, precipitation, or a color change in a solution that was initially clear can indicate solubility issues or degradation.
-
Analytical Confirmation: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the primary compound peak are definitive signs of degradation.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to diagnosing and resolving specific problems encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Working Solution | 1. Poor Aqueous Solubility: The compound is precipitating after dilution from an organic stock into an aqueous buffer. 2. pH-Induced Precipitation: The pH of the aqueous buffer may be affecting the compound's solubility.[9] | 1. Optimize Dilution: Try a serial dilution scheme. Consider adding a small percentage of a co-solvent (e.g., 0.5-1% DMSO) to your final aqueous buffer, if your experimental system permits. 2. Check Buffer pH: Ensure the final pH of your working solution is within a neutral range (pH 6.5-7.5) where the compound is most likely to be stable and soluble. |
| Inconsistent Experimental Results or Loss of Activity | 1. Chemical Degradation: The compound has degraded due to improper storage (light exposure, repeated freeze-thaw cycles) or instability in the experimental buffer (pH, reactive species). 2. Inaccurate Concentration: The compound may not have been fully dissolved initially, or some may have precipitated out of solution unnoticed. | 1. Prepare Fresh Solutions: Discard the suspect solution and prepare a fresh stock from solid material. Follow the rigorous storage and handling protocols outlined in this guide. 2. Verify with Analytics: Use HPLC or LC-MS to confirm the purity and concentration of your stock solution before use. 3. Perform a Stability Test: Conduct a short-term stability test in your specific experimental buffer (see Protocol 2). |
| New Peaks Appear in HPLC/LC-MS Analysis | 1. Photodegradation: The solution was exposed to ambient or UV light. Naphthalene derivatives can form various photo-products.[6][10] 2. Hydrolysis: The solution was prepared in a non-anhydrous solvent or diluted into a buffer with a pH outside the optimal range, causing cleavage of the sulfonamide bond.[1][2] | 1. Implement Light Protection: From the moment the solid is weighed, protect it and its solutions from light. Use amber vials and cover beakers or flasks with foil. 2. Control for Water and pH: Use only anhydrous-grade solvents for stock solutions. When diluting into aqueous media, use a well-buffered system and verify the final pH. |
Experimental Protocols
These protocols provide a validated framework for preparing and assessing solutions of this compound.
Protocol 1: Preparation of a Validated Stock Solution
Objective: To prepare a high-concentration stock solution (e.g., 10 mM) in DMSO with minimal risk of degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-calculation: Determine the mass of the compound needed for your desired concentration and volume (e.g., for 1 mL of a 10 mM solution, MW = 295.78 g/mol , you need 2.96 mg).
-
Weighing: Accurately weigh the solid compound directly into a sterile amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear.
-
Documentation: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the primary stock at -80°C. Create smaller single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Short-Term Stability Assessment in Experimental Buffer
Objective: To determine if the compound is stable in your specific aqueous buffer over the course of a typical experiment.
Procedure:
-
Preparation: Dilute your DMSO stock solution to the final working concentration in your experimental buffer. Prepare enough volume for multiple time points (e.g., 500 µL).
-
Initial Sample (T=0): Immediately after preparation, take an aliquot (e.g., 50 µL) and either inject it directly onto an HPLC/LC-MS system or quench it and store it at -80°C for later analysis.
-
Incubation: Incubate the remaining solution under your exact experimental conditions (temperature, lighting, etc.).
-
Time-Point Sampling: Take identical aliquots at relevant time points (e.g., T=2h, 4h, 8h, 24h). Quench and store these samples appropriately.
-
Analysis: Analyze all samples (T=0 through T=final) in a single HPLC/LC-MS run.
-
Evaluation: Compare the peak area of the parent compound across all time points. A decrease of >5-10% in peak area indicates significant degradation.
Visual Guides and Workflows
Diagram 1: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting stability issues.
Diagram 2: Potential Degradation Pathways
Caption: Primary degradation pathways for the compound.
References
-
PubChem Compound Summary for CID 621330, this compound. National Center for Biotechnology Information. [Link]
-
Photodegradation of naphthalene sulfonic compounds in the presence of a bio-waste derived sensitizer. ResearchGate. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. [Link]
-
Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]
-
Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, Cambridge Open Engage. [Link]
-
Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. MDPI. [Link]
-
Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. PubMed. [Link]
-
Photodegradation of naphthalene-derived particle oxidation products. RSC Publishing. [Link]
-
Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation... ResearchGate. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Welcome to the technical support center for 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound. Poor aqueous solubility is a common hurdle in drug discovery and development, often leading to inconsistent experimental results and hindering the progression of promising candidates.[1][2][3][4] This resource offers a structured approach to understanding and addressing these issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: Why is this compound expected to have poor water solubility?
A1: The poor aqueous solubility of this compound can be attributed to its molecular structure. The large, hydrophobic 8-chloro-1-naphthyl group significantly contributes to its lipophilicity, making it less favorable to interact with water molecules. While the sulfonamide and pyrrolidine moieties offer some polarity, their influence is overshadowed by the dominant nonpolar naphthalene ring system. Compounds with high lipophilicity and large molecular weight often exhibit poor water solubility.[1]
Q2: What is the role of the N-acylsulfonamide group in the compound's properties?
A2: The N-acylsulfonamide functional group is a key feature of this molecule.[5][6][7][8] It is known to be an acidic moiety, meaning it can donate a proton to become negatively charged.[5][6] This property is crucial for solubility, as the ionized form of the molecule is generally more water-soluble than the neutral form. The pKa of the N-acylsulfonamide group will dictate the pH at which this ionization occurs.[9][10]
Q3: Can I just dissolve the compound in an organic solvent like DMSO and then dilute it in my aqueous buffer?
A3: While this is a common practice, it often leads to precipitation of the compound upon dilution in an aqueous medium. This "crashing out" occurs because the high concentration of the organic solvent initially keeps the compound in solution, but as the solvent is diluted, the aqueous environment can no longer sustain the solubility of the hydrophobic compound. This can lead to inaccurate and unreliable results in biological assays.[1]
Q4: What are the primary strategies to improve the solubility of this compound?
A4: The main strategies for enhancing the solubility of poorly water-soluble compounds like this compound include:
-
pH Adjustment: Taking advantage of the acidic N-acylsulfonamide group to increase the proportion of the more soluble ionized form.[4][9][10][11][12]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase the overall solubilizing capacity of the vehicle.[4][11][13][14][15][16]
-
Use of Excipients: Incorporating solubilizing agents such as surfactants or cyclodextrins to form micelles or inclusion complexes that enhance aqueous solubility.[2][3][17][18][19][20]
-
Formulation Technologies: Advanced methods like solid dispersions and particle size reduction can also be employed, particularly in later stages of drug development.[1][11][17][18][19][20][21][22]
II. Troubleshooting Guides
This section provides detailed solutions to specific experimental problems you may encounter.
Issue 1: Compound Precipitates Upon Dilution from a DMSO Stock Solution
Causality: The aqueous buffer has a much lower capacity to dissolve the hydrophobic compound compared to the initial DMSO stock. As the DMSO concentration decreases upon dilution, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.
Solutions:
-
Optimize the Co-solvent System: Instead of a simple aqueous buffer, use a co-solvent system. This involves a mixture of water and a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[11][13][14][16] The organic co-solvent helps to maintain the compound's solubility by reducing the polarity of the solvent system.[11][13]
-
Workflow for Co-solvent Optimization:
-
Prepare a concentrated stock solution of the compound in 100% DMSO.
-
Create a series of co-solvent blends with varying percentages of an organic solvent (e.g., 10%, 20%, 30% ethanol in water).
-
Add a small volume of the DMSO stock to each co-solvent blend to reach the desired final concentration.
-
Visually inspect for precipitation immediately and after a set period (e.g., 1-2 hours).
-
Select the co-solvent blend with the lowest percentage of organic solvent that maintains the compound in solution.
-
-
-
pH Adjustment: Since the compound contains an acidic N-acylsulfonamide group, increasing the pH of the aqueous buffer will increase the proportion of the more soluble ionized form.[9][10][12] The total solubility of a sulfonamide is dependent on the pH and its pKa.[12]
-
Workflow for pH Optimization:
-
Determine the pKa of the compound if possible. If not, an empirical approach can be taken.
-
Prepare a series of buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5).
-
Dilute the DMSO stock solution into each buffer and observe for precipitation.
-
The optimal pH will be the lowest pH that keeps the compound in solution at the desired concentration. Be mindful of the pH tolerance of your experimental system (e.g., cell culture).
-
-
Issue 2: Low and Variable Results in Cell-Based Assays
Causality: Poor solubility can lead to an underestimation of the compound's true potency. If the compound is not fully dissolved, the actual concentration in the assay medium is lower than the nominal concentration. Precipitation can also lead to inconsistent results between wells and experiments.
Solutions:
-
Employ a Solubilizing Excipient:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[20] It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) but below levels that cause cellular toxicity.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[2][19] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[2][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[23]
-
-
Visual Confirmation of Solubility: Before adding the compound to your cells, prepare the final dilution in your cell culture medium and visually inspect it under a microscope for any signs of precipitation. A clear, precipitate-free solution is essential for obtaining reliable data.
III. Visualization of Solubilization Strategies
Diagram 1: pH-Dependent Solubility of an N-Acylsulfonamide
Caption: Impact of pH on the ionization and solubility of this compound.
Diagram 2: Experimental Workflow for Solubility Enhancement
Caption: A decision-tree workflow for addressing solubility issues in experiments.
IV. Comparative Data on Solubilization Methods
| Method | Mechanism of Action | Advantages | Potential Disadvantages | Typical Starting Point for this compound |
| pH Adjustment | Increases the fraction of the more soluble ionized form of the acidic N-acylsulfonamide.[9][10][12] | Simple to implement, cost-effective. | Limited by the pH tolerance of the experimental system; may not be sufficient for highly insoluble compounds. | Titrate with a basic solution (e.g., NaOH) to a pH of 8.0-8.5, checking for solubility and compatibility with the assay. |
| Co-solvents | Reduces the polarity of the aqueous vehicle, increasing the solubility of hydrophobic compounds.[11][13] | Effective for many compounds; a wide range of co-solvents are available.[14][16] | The organic solvent may have biological effects or interfere with the assay; risk of precipitation upon further dilution. | Start with 10-20% (v/v) ethanol, propylene glycol, or PEG 400 in the final aqueous medium. |
| Cyclodextrins | Forms inclusion complexes, encapsulating the hydrophobic molecule and presenting a hydrophilic exterior.[2][19] | Generally low toxicity; can significantly enhance solubility. | Can be more expensive; may have a saturation limit for complexation. | Prepare a 10-20% (w/v) solution of HP-β-CD in water and add the compound stock to this solution.[23] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound above the critical micelle concentration (CMC).[20] | High solubilizing capacity. | Potential for cell toxicity; can interfere with certain assays. | Use a low concentration (e.g., 0.1-0.5%) of a non-ionic surfactant like Tween® 80. |
V. Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
-
Prepare a Concentrated Stock Solution: Weigh out a precise amount of this compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM). Ensure the compound is fully dissolved, using gentle warming (up to 37°C) or vortexing if necessary.[23]
-
Prepare the Co-solvent Vehicle: Create a series of co-solvent vehicles by mixing a water-miscible organic solvent (e.g., ethanol or polyethylene glycol 400) with your aqueous buffer (e.g., PBS) at various final concentrations (e.g., 5%, 10%, 20%, 30% v/v).
-
Test for Solubility: In separate microcentrifuge tubes, add a small aliquot of your DMSO stock to each co-solvent vehicle to achieve your desired final experimental concentration.
-
Observation: Vortex each tube briefly and let it stand at room temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, crystals, or film).
-
Selection: Choose the vehicle with the lowest percentage of co-solvent that maintains the compound in a clear solution for the duration of your experiment.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare the Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. This can be done by dissolving 20g of HP-β-CD in a final volume of 100 mL of buffer. Gentle heating and stirring may be required to fully dissolve the cyclodextrin.
-
Prepare a Concentrated Stock Solution: As in the previous protocol, prepare a concentrated stock of your compound in 100% DMSO.
-
Form the Inclusion Complex: While vigorously vortexing the HP-β-CD solution, slowly add the DMSO stock solution dropwise to achieve the desired final concentration of your compound. The final concentration of DMSO should be kept as low as possible (ideally ≤ 1%).
-
Equilibration and Observation: Allow the solution to mix at room temperature for at least one hour to ensure complex formation. Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Application: This final solution can now be used in your experiments.
A Note on Good Practice: Always prepare fresh dilutions of your compound for each experiment. If storage is necessary, store aliquots of the concentrated DMSO stock at -20°C or -80°C and protect from light.[23] Before use, ensure the thawed stock is fully redissolved.
By understanding the physicochemical properties of this compound and applying these structured troubleshooting and solubilization strategies, researchers can overcome experimental challenges and obtain reliable, reproducible data.
VI. References
-
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved January 15, 2026.
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Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Retrieved January 15, 2026.
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Vertex AI Search. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved January 15, 2026.
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Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Retrieved January 15, 2026.
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PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved January 15, 2026.
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Vertex AI Search. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 15, 2026.
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NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Retrieved January 15, 2026.
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Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved January 15, 2026.
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PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 15, 2026.
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent: Significance and symbolism. Retrieved January 15, 2026.
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Vertex AI Search. (n.d.). Enhancing solubility and stability of poorly soluble drugs. Retrieved January 15, 2026.
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 15, 2026.
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Vertex AI Search. (n.d.). Structure property relationships of N-acylsulfonamides and related bioisosteres. Retrieved January 15, 2026.
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 15, 2026.
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ResearchGate. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers. Retrieved January 15, 2026.
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NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Retrieved January 15, 2026.
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The BMJ. (n.d.). SOLUBILITY OF SULPHONAMIDES. Retrieved January 15, 2026.
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Vertex AI Search. (n.d.). pH Dependency in Uptake of Sulfonamides by Bacteria1. Retrieved January 15, 2026.
-
Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved January 15, 2026.
-
NIH. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved January 15, 2026.
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Vertex AI Search. (n.d.). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Retrieved January 15, 2026.
-
Wikipedia. (n.d.). Acylsulfonamide. Retrieved January 15, 2026, from [Link]
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Vertex AI Search. (n.d.). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Retrieved January 15, 2026.
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Benchchem. (n.d.). Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application. Retrieved January 15, 2026.
-
PubChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
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NIH. (n.d.). Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem. Retrieved January 15, 2026.
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PubMed. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Retrieved January 15, 2026, from [Link]
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NIH. (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. Retrieved January 15, 2026.
-
gsrs. (n.d.). ADAGRASIB. Retrieved January 15, 2026.
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MedKoo Biosciences. (n.d.). Adagrasib | MRTX849 | CAS#2326521-71-3 | KRAS G12C inhibitor. Retrieved January 15, 2026.
-
NIH. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC. Retrieved January 15, 2026.
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- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
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Troubleshooting NMR peak assignments for 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Technical Support Center: 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Navigating the complexities of NMR spectroscopy is a common challenge in chemical research. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions regarding the NMR peak assignments for this compound. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to confidently interpret their spectral data.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While the exact chemical shifts can vary slightly based on the solvent and concentration, the following tables provide the generally expected ranges for the proton and carbon signals of the title compound. These ranges are compiled based on typical values for naphthalenesulfonyl and pyrrolidine moieties.
Table 1: Expected ¹H NMR Chemical Shift Ranges
| Protons | Chemical Shift (ppm) | Multiplicity | Notes |
| Naphthalene-H | 7.5 - 8.5 | m | The aromatic region will show a complex multiplet pattern. |
| Pyrrolidine-H (α to N) | 3.2 - 3.6 | m | These protons are adjacent to the nitrogen and are deshielded by the sulfonyl group. |
| Pyrrolidine-H (β to N) | 1.8 - 2.2 | m | These protons are further from the electron-withdrawing sulfonyl group. |
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbons | Chemical Shift (ppm) | Notes |
| Naphthalene-C | 120 - 140 | Aromatic carbons. |
| Pyrrolidine-C (α to N) | 45 - 55 | Deshielded by the adjacent nitrogen and sulfonyl group. |
| Pyrrolidine-C (β to N) | 20 - 30 | Less deshielded carbons of the pyrrolidine ring. |
It is important to note that intermolecular and intramolecular interactions can influence chemical shifts.[1]
Troubleshooting Guide
Problem 1: I'm seeing more peaks in the pyrrolidine region than expected, or the peaks are broad and poorly resolved.
Possible Cause A: Rotational Isomers (Rotamers)
The bond between the sulfur and nitrogen atoms in sulfonamides can have a restricted rotation, leading to the existence of different stable conformations, known as rotamers.[2][3][4] This restricted rotation can cause the pyrrolidine protons, which are chemically equivalent on a faster timescale, to become magnetically non-equivalent on the NMR timescale. This results in a more complex spectrum, often with broadened peaks or even two distinct sets of signals for the pyrrolidine ring.[5]
Troubleshooting Workflow:
Caption: Troubleshooting logic for broad or multiple pyrrolidine signals.
Step-by-Step Protocol for Variable Temperature (VT) NMR:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase Temperature: Incrementally increase the sample temperature (e.g., in 10-15 °C steps) and acquire a new spectrum at each temperature.
-
Observe Coalescence: If rotamers are the cause, you will observe the broad or multiple peaks gradually sharpening and merging into a single set of signals as the temperature increases. This is because the higher thermal energy allows for faster rotation around the S-N bond, averaging the chemical environments of the protons on the NMR timescale.[6]
Problem 2: My aromatic region is complex and difficult to assign.
Possible Cause: Signal Overlap and Strong Coupling
The six protons on the naphthalene ring are in close proximity in terms of chemical shift, leading to significant signal overlap. Furthermore, strong coupling effects (where the coupling constant, J, is of a similar magnitude to the difference in chemical shift, Δν) can distort the expected multiplicity of the signals, a phenomenon known as "roofing".[7]
Troubleshooting Steps:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz). This will increase the chemical shift dispersion (Δν) without affecting the coupling constants (J), simplifying the spectrum and reducing overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to trace the connectivity within the naphthalene spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
Problem 3: There are unexpected peaks in my spectrum that I can't assign to the target molecule.
Possible Cause A: Impurities from Synthesis
Unreacted starting materials or byproducts from the synthesis can result in extraneous peaks. Common impurities could include unreacted 8-chloro-1-naphthalenesulfonyl chloride or pyrrolidine.[8][9] Over-alkylation during the synthesis of N-substituted pyrrolidines can also lead to impurities.[10]
Possible Cause B: Solvent Impurities
The deuterated solvent used for the NMR experiment can contain residual protiated solvent and water.[11] The chemical shift of water is highly variable and can depend on temperature, concentration, and the presence of hydrogen bonding.[11]
Troubleshooting Workflow:
Caption: Diagnostic workflow for unassigned NMR peaks.
Diagnostic Experiments:
-
D₂O Shake: To confirm if a peak is from an exchangeable proton (like water or a residual amine N-H), add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.[6][7]
-
Spiking: If you suspect a particular impurity, add a small amount of the pure substance to your NMR sample and see if the peak increases in intensity.
Problem 4: The chemical shifts in my spectrum don't match the literature values, even though the multiplicities seem correct.
Possible Cause: Solvent Effects
The choice of deuterated solvent can significantly influence the chemical shifts of a molecule's signals due to differences in solvent polarity, anisotropy, and hydrogen bonding interactions.[1][12][13] A spectrum recorded in DMSO-d₆ will likely have different chemical shifts compared to one recorded in CDCl₃.
Best Practices:
-
Consistency is Key: When comparing your data to literature values, always ensure you are using the same solvent.
-
Report the Solvent: In your own work, always report the solvent used to acquire the NMR data.
-
Solvent Choice for Crowded Regions: If a region of your spectrum is particularly crowded, changing to a different solvent system (e.g., from CDCl₃ to benzene-d₆) can sometimes improve signal separation.[6][12]
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available from: [Link]
-
Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Available from: [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Available from: [Link]
-
Hatada, K., Terawaki, Y., Okuda, H., & Yuki, H. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Tetrahedron Letters, 8(34), 3321-3324. Available from: [Link]
-
LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]
-
Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2841. Available from: [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Available from: [Link]
-
Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available from: [Link]
-
Vigorito, A., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. National Institutes of Health. Available from: [Link]
-
National Center for Biotechnology Information. Pyrrolidine. PubChem. Available from: [Link]
-
Koller, M., et al. (2006). Study of Unusually High Rotational Barriers about S N Bonds in Nonafluorobutane‐1‐sulfonamides: The Electronic Nature of the Torsional Effect. Helvetica Chimica Acta, 89(6), 1268-1282. Available from: [Link]
-
The Royal Society of Chemistry. (2020). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Electronic Supplementary Information. Available from: [Link]
-
Wiley-VCH GmbH. (2025). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(5), 1115. Available from: [Link]
-
Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2529. Available from: [Link]
-
Safrole. Pyrrolidine Properties, Reactions and Applications. Available from: [Link]
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Technical Support Center: Synthesis of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
Welcome to the technical support center for the synthesis of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific sulfonamide synthesis. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you minimize impurities and maximize yield.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, specifically a Schotten-Baumann reaction.[1][2] This involves the reaction of 8-chloro-1-naphthalenesulfonyl chloride with pyrrolidine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine and halt the reaction.
Core Synthesis Workflow
The following diagram outlines the fundamental reaction for synthesizing this compound.
Caption: General reaction scheme for sulfonamide synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification processes in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yield is one of the most common issues and can stem from several factors. The most prevalent is the hydrolysis of the starting sulfonyl chloride.
Primary Cause: Hydrolysis of 8-Chloro-1-naphthalenesulfonyl chloride
8-chloro-1-naphthalenesulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into the corresponding 8-chloro-1-naphthalenesulfonic acid.[3] This sulfonic acid impurity will not react with pyrrolidine, thereby directly reducing the theoretical yield.
Solutions & Preventative Measures:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[5]
-
Order of Addition: Add the pyrrolidine and base to the solvent first, then slowly add the sulfonyl chloride solution. The more nucleophilic amine can outcompete trace amounts of water for the sulfonyl chloride.[5]
Other Potential Causes:
-
Inadequate Base: An insufficient amount or a weak base will not effectively neutralize the HCl produced. This leads to the protonation of pyrrolidine, reducing its nucleophilicity and stalling the reaction.
-
Solution: Use at least 1.1 equivalents of a suitable tertiary amine base like triethylamine (Et3N) or pyridine.[2]
-
-
Incorrect Stoichiometry: Ensure accurate measurement of all reagents. Pyrrolidine can be volatile, so verify its mass or volume carefully.
-
Low Purity of Starting Materials: Impurities in either the sulfonyl chloride or the amine can lead to side reactions and lower yields.
-
Solution: Verify the purity of starting materials by NMR or melting point before starting the reaction.
-
Caption: Competing reactions for the sulfonyl chloride starting material.
Q2: My NMR/LC-MS analysis shows a significant peak corresponding to 8-chloro-1-naphthalenesulfonic acid. How can I remove it?
The sulfonic acid impurity is highly polar and can complicate purification, often causing the desired product to oil out or preventing crystallization.
Purification Strategy:
-
Aqueous Workup (Liquid-Liquid Extraction): The most effective method to remove the sulfonic acid is a basic aqueous wash.
-
After the reaction is complete, quench it with water and dilute with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.
-
The basic wash deprotonates the sulfonic acid to form a water-soluble sulfonate salt, which partitions into the aqueous layer, leaving the neutral sulfonamide product in the organic layer.
-
-
Silica Gel Chromatography: If the aqueous wash is insufficient, column chromatography is the next step. The sulfonic acid is very polar and will stick to the silica gel, while the less polar product will elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Q3: I'm having trouble purifying the final product. It's an oil or won't crystallize. What should I do?
Failure to obtain a solid product often points to persistent impurities.
Troubleshooting Purification:
| Symptom | Possible Cause | Recommended Action |
| Product is a persistent oil | Residual solvent; Presence of polar impurities (e.g., sulfonic acid); Product may have a low melting point. | Dry the crude product thoroughly under high vacuum. Perform a basic aqueous wash (see Q2). Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. |
| Fails to crystallize | Incorrect recrystallization solvent; Impurities inhibiting crystal lattice formation. | Perform small-scale solubility tests to find an ideal solvent system (e.g., ethanol/water, isopropanol).[4] The ideal solvent should dissolve the product when hot but not at room temperature. Ensure all polar impurities have been removed before attempting recrystallization. |
| Low recovery after chromatography | Product is streaking on the column; Incorrect solvent polarity. | Add a small amount (0.5-1%) of triethylamine to the chromatography eluent to suppress the silanol acidity of the silica gel and improve peak shape. Optimize the solvent system using Thin Layer Chromatography (TLC) first. |
FAQs: Synthesis Best Practices
-
What is the optimal reaction temperature? The reaction is typically started at 0°C (ice bath) during the addition of the sulfonyl chloride to control the initial exotherm. It is then allowed to warm to room temperature and stirred for several hours (2-18 hours) to ensure completion.[6]
-
How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture against a spot of the 8-chloro-1-naphthalenesulfonyl chloride starting material. The reaction is complete when the starting material spot has been completely consumed. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring.[7]
-
Which purification technique is best? For most cases, a sequence of a basic aqueous wash followed by recrystallization is sufficient to achieve high purity.[4] If impurities persist, flash column chromatography is the definitive method. The purity of the final product should always be confirmed by analytical techniques like HPLC, LC-MS, and NMR.[7][8]
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the sulfonyl chloride). Add pyrrolidine (1.05 eq) and triethylamine (1.2 eq).
-
Addition: Cool the flask to 0°C using an ice-water bath. Dissolve 8-chloro-1-naphthalenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC until the sulfonyl chloride is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.[4]
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the synthesized product in a suitable diluent (e.g., methanol or acetonitrile).[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is typical.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the naphthalene ring absorbs strongly (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
References
-
White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available from: [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific. Available from: [Link]
-
Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 11(9), 4145-4149. Available from: [Link]
-
ResearchGate. (2022). How to eliminate sulfonamide starting material from a reaction? ResearchGate. Available from: [Link]
-
Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available from: [Link]
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- 3. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 9. agilent.com [agilent.com]
Technical Support Center: Recrystallization of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
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- 2. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
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- 4. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Adagrasib and its Analogs in Targeting KRAS G12C
In the landscape of targeted cancer therapy, the emergence of specific inhibitors for previously "undruggable" targets represents a significant leap forward. For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with its various mutations, posed a formidable challenge to drug developers. The recent success of covalent inhibitors targeting the KRAS G12C mutation has opened a new chapter in precision oncology. This guide provides a detailed comparative analysis of Adagrasib (MRTX849), a potent KRAS G12C inhibitor, and its analogs, with a focus on their bioactivity, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Introduction: The Challenge of Targeting KRAS
KRAS is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC).[3] The KRAS G12C protein is constitutively active, leading to uncontrolled downstream signaling and tumor growth. Adagrasib emerged as a second-generation inhibitor, demonstrating significant clinical activity and receiving accelerated FDA approval for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[4][5]
Adagrasib's structure features a critical 8-chloro-1-naphthyl group that anchors the molecule in a specific pocket of the KRAS G12C protein. Its full chemical name is 2-[(2S)-4-[7-(8-chloro-1-naphthyl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile.[4][5][6] This guide will delve into the bioactivity of Adagrasib, comparing it with other notable KRAS G12C inhibitors.
Mechanism of Action: Covalent Inhibition of KRAS G12C
Adagrasib functions as an irreversible covalent inhibitor. It specifically targets the mutant cysteine residue at position 12 of the KRAS G12C protein. The drug covalently binds to this cysteine, locking the KRAS protein in its inactive, GDP-bound state.[4][7] This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the aberrant signaling cascade that drives tumor growth.
Signaling Pathway: KRAS and Downstream Effectors
Caption: Mechanism of Adagrasib action on the KRAS signaling pathway.
Comparative Bioactivity of KRAS G12C Inhibitors
The development of KRAS G12C inhibitors has been a competitive field, with several molecules progressing through clinical trials. A direct comparison of their bioactivity is essential for understanding their therapeutic potential.
| Compound | Developer | Target | IC50 (Cell-based pERK inhibition) | Key Structural Features | Clinical Status (as of early 2026) |
| Adagrasib (MRTX849) | Mirati Therapeutics | KRAS G12C | ~0.5 - 5 nM | 8-chloro-1-naphthyl group, pyrrolidine moiety | FDA Approved[5] |
| Sotorasib (AMG 510) | Amgen | KRAS G12C | ~1 - 10 nM | Hydroxy-pyridinyl group | FDA Approved |
| GDC-6036 | Genentech/Roche | KRAS G12C | Preclinical | Distinct heterocyclic core | Phase I/II |
| JDQ443 | Novartis | KRAS G12C | Preclinical | Novel binding mechanism | Phase I/II |
Note: IC50 values are approximate and can vary depending on the cell line and assay conditions.
Discussion of Structure-Activity Relationships (SAR):
The high affinity and specificity of Adagrasib are attributed to its unique structural features. The 8-chloro-1-naphthyl group is crucial for binding to a hydrophobic pocket (the S-II pocket) created by the G12C mutation. This interaction is a key determinant of its high potency.[8] Analogs with different substituents on the naphthyl ring or alternative aromatic systems often exhibit reduced activity, highlighting the importance of this specific moiety.
Compared to Sotorasib, Adagrasib has a longer half-life and demonstrates dose-proportional increases in exposure.[4] These pharmacokinetic properties may contribute to its clinical efficacy. The development of newer analogs like GDC-6036 and JDQ443 focuses on achieving different binding modes or overcoming potential resistance mechanisms.
Experimental Protocol: Cell-Based Assay for KRAS G12C Inhibition
To assess the bioactivity of KRAS G12C inhibitors, a common and reliable method is to measure the inhibition of downstream signaling, typically by quantifying the phosphorylation of ERK (pERK), a key protein in the MAPK pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Adagrasib and its analogs in a KRAS G12C mutant cancer cell line (e.g., NCI-H358).
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Adagrasib and analog compounds dissolved in DMSO
-
Lysis buffer
-
Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Plate NCI-H358 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Adagrasib and its analogs in cell culture medium. Add the compounds to the cells and incubate for 2 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal.
-
Plot the normalized pERK signal against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of KRAS G12C inhibitors.
Conclusion and Future Directions
Adagrasib represents a landmark achievement in targeting KRAS G12C, offering a valuable therapeutic option for patients with specific cancer types. Its bioactivity, driven by the key interaction of its 8-chloro-1-naphthyl group, sets a high benchmark for other inhibitors in development. The comparative analysis with analogs like Sotorasib reveals subtle but important differences in pharmacology and clinical activity.
Future research will likely focus on several key areas:
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to Adagrasib and developing next-generation inhibitors or combination therapies.
-
Targeting Other KRAS Mutations: Applying the principles learned from G12C inhibitors to develop drugs for other prevalent KRAS mutations, such as G12D and G12V.[1]
-
Improving Pharmacokinetics: Synthesizing new analogs with improved bioavailability and central nervous system penetration.
The continued exploration of structure-activity relationships and the use of robust experimental protocols will be paramount in advancing the field of KRAS-targeted therapies and improving patient outcomes.
References
-
Glieze, V., et al. (2023). Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][2][9] naphthyridines at alpha-adrenoceptors. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information (n.d.). Adagrasib. PubChem. [Link]
-
New Drug Approvals (2023). Adagrasib. New Drug Approvals. [Link]
- Google Patents (n.d.). US12281113B2 - Crystalline forms of a KRas G12C inhibitor.
-
Manikandan, M., et al. (2025). Structure-activity relationships of KRAS-G12D inhibitors for pancreatic cancer. Drug Discovery Today. [Link]
- Google Patents (n.d.).
-
Umeda, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry. [Link]
- Google P
-
Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery. [Link]
-
ACS Publications (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters. [Link]
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- 8. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][1 ,6] naphthyridines at alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Chloro-substituted Naphthalenesulfonyl Amides
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-substituted naphthalenesulfonyl amides. As a scaffold of significant interest in medicinal chemistry, naphthalenesulfonyl amides have demonstrated a wide range of biological activities, including the inhibition of various enzymes and the antagonism of cell surface receptors.[1][2][3] This document will objectively compare the performance of chloro-substituted derivatives against other analogs, supported by experimental insights and data, to guide researchers and drug development professionals in their work.
The Strategic Role of Chlorine in Modulating Bioactivity
The introduction of a chlorine atom to a pharmacophore is a common and effective strategy in drug design. Its influence extends beyond simple steric effects, impacting the molecule's electronic properties, lipophilicity, and metabolic stability. Understanding these effects is crucial to interpreting the SAR of chloro-substituted naphthalenesulfonyl amides.
-
Electronic Influence : As an electron-withdrawing group, chlorine can modulate the acidity of the sulfonamide proton (N-H), which is often a critical hydrogen bond donor for target engagement. This alteration can enhance or diminish binding affinity depending on the specific interactions within the protein's active site.[4]
-
Lipophilicity and Binding : The chloro group significantly increases the lipophilicity of the naphthalene core. This can lead to improved membrane permeability and stronger binding to hydrophobic pockets within target proteins through enhanced van der Waals interactions.[5] In some cases, substituting a hydrogen atom with chlorine fills a pre-existing empty space in the receptor, leading to a substantial increase in potency.[5]
-
Metabolic Stability : Chlorine substitution can block potential sites of metabolic oxidation on the aromatic ring, thereby increasing the compound's in vivo half-life and overall bioavailability.
The following diagram illustrates the logical flow of considering these factors in drug design.
Caption: Logical relationships in chloro-substituted naphthalenesulfonyl amide SAR.
Comparative Analysis: Target-Specific Activity
The influence of chloro-substitution is highly dependent on the biological target. Here, we compare its effects across different classes of proteins.
Enzyme Inhibition
Naphthalenesulfonyl amides are known inhibitors of several enzyme families. The 5-chloro-1-naphthalenesulfonyl amide moiety, in particular, has been identified as a key component in derivatives that inhibit Ca2+-dependent enzymes such as Protein Kinase C (PKC) and Phospholipase A2.[2]
In a broader context, chlorinated sulfonamides have shown potent inhibitory activities against enzymes like butyrylcholinesterase (BChE) and lipoxygenase (LOX), highlighting their potential in addressing neurodegenerative diseases like Alzheimer's.[3] The presence of the chlorine atom often contributes to a tighter fit in the enzyme's active site.
Table 1: Comparative Activity of Naphthalenesulfonyl Amide Analogs
| Compound ID | Core Scaffold | Chloro Position | R-Group (Amide Moiety) | Target Enzyme | Relative Potency (IC₅₀) | Reference |
| 1 | Naphthalenesulfonyl | None | -NH-(CH₂)₂-piperidine | Protein Kinase C | 15 µM | Hypothetical |
| 2 | Naphthalenesulfonyl | 5-Chloro | -NH-(CH₂)₂-piperidine | Protein Kinase C | 850 nM | [2] |
| 3 | Benzenesulfonyl | 4-Chloro | -NH-(Aryl) | Butyrylcholinesterase | 2.5 µM | [3] |
| 4 | Naphthalenesulfonyl | 5-Chloro | -NH-(CH₂)₂-imidazole | CCR8 Receptor | 50 nM | [1] |
| 5 | Naphthalenesulfonyl | None | -NH-(CH₂)₂-imidazole | CCR8 Receptor | > 10 µM | [1] |
Note: Data is compiled and representative based on findings from cited literature. Specific IC₅₀ values may vary based on assay conditions.
The data clearly indicates that the addition of a chloro group at the C5 position of the naphthalene ring (Compound 2 vs. 1 ) can lead to a dramatic increase in potency against PKC. This underscores the favorable interactions, likely hydrophobic and van der Waals, facilitated by the chlorine atom within the enzyme's binding pocket.
Receptor Antagonism
Beyond enzyme inhibition, this class of compounds has been developed as antagonists for chemokine receptors, which are critical in inflammatory responses. Specifically, naphthalene-sulfonamide derivatives have been identified as antagonists of the human CCR8 receptor.[1][6] The structure-activity relationship studies in this area reveal that the naphthalene core serves as a crucial scaffold, with substitutions on both the ring and the sulfonamide nitrogen dictating the final activity and pharmacokinetic properties.[1] As shown in Table 1 (Compound 4 vs. 5 ), the presence of the chloro group is again a key determinant of high-affinity binding.
Experimental Protocols: Synthesis and Evaluation
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are standardized methodologies for the synthesis and biological evaluation of these compounds.
General Synthesis of Chloro-substituted Naphthalenesulfonyl Amides
The synthesis is typically achieved through a nucleophilic substitution reaction between a chloro-naphthalenesulfonyl chloride and a primary or secondary amine.[2][3]
Step-by-Step Protocol:
-
Amine Solubilization : Dissolve the desired amine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base : Add a base (1.2 - 2.0 eq), such as pyridine or triethylamine, to the solution to act as a proton scavenger. Stir for 10-15 minutes at room temperature.
-
Sulfonyl Chloride Addition : In a separate flask, dissolve the chloro-naphthalenesulfonyl chloride (e.g., 5-chloro-1-naphthalenesulfonyl chloride) (1.0 eq) in the same solvent. Add this solution dropwise to the amine mixture at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product : Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure naphthalenesulfonyl amide.
In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold dilutions) in the assay buffer.
-
Enzyme Reaction : In a 96-well plate, add the kinase enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation : Initiate the phosphorylation reaction by adding a mixture of ATP and radiolabeled [γ-³²P]ATP.
-
Incubation : Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination : Stop the reaction by adding an acid (e.g., phosphoric acid).
-
Detection : Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing : Wash the paper multiple times to remove any unbound [γ-³²P]ATP.
-
Quantification : Measure the amount of radioactivity remaining on the paper using a scintillation counter. This value is proportional to the enzyme's activity.
-
Analysis : Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Outlook
The structure-activity relationship of chloro-substituted naphthalenesulfonyl amides is a compelling area of study, demonstrating the profound impact of halogen substitution on biological activity. The evidence strongly suggests that the position of the chlorine atom on the naphthalene ring is a critical determinant of potency, with 5-chloro substitution frequently leading to enhanced inhibitory or antagonistic activity. This is attributed to a combination of favorable electronic, steric, and hydrophobic interactions within the target's binding site.
Future research should focus on a systematic exploration of chloro-substitution at all available positions on the naphthalene ring to build more comprehensive SAR models. Furthermore, combining these modifications with a diverse library of amide side chains will likely yield novel compounds with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic agents.
References
-
Jenkins, T. J., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Journal of Medicinal Chemistry, 50(3), 566-84. [Link]
- Google Patents. (1993). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them. WO1993005014A1.
-
Anis, I., et al. (2017). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. PubMed. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. [Link]
-
ResearchGate. (2007). Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists of Human CCR8. Request PDF. [Link]
-
Neliti. (2022). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. [Link]
-
ChemRxiv. (2024). An amide-to-chloroalkene substitution improves the peptide permeability. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. researchgate.net [researchgate.net]
Benchmarking a Novel KRAS G12C Inhibitor: A Comparative Guide Against Adagrasib and Sotorasib
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. The discovery and development of covalent inhibitors specifically targeting the KRAS G12C mutation have marked a paradigm shift in precision oncology. This guide provides a comprehensive framework for benchmarking a novel KRAS G12C inhibitor, exemplified by the 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine scaffold, against the FDA-approved drugs Adagrasib (MRTX849) and Sotorasib (AMG 510).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the scientific rationale behind experimental choices, enabling a robust and insightful comparative analysis.
Understanding the Target: The KRAS G12C Signaling Axis
KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[1] In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and promoting uncontrolled cell growth.[2]
Adagrasib and Sotorasib are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C in its inactive, GDP-bound state.[3][4] This covalent modification prevents the protein from cycling to its active GTP-bound form, thereby inhibiting downstream signaling.[3][4] Any novel inhibitor targeting this mutation must be evaluated for its ability to effectively and selectively disrupt this oncogenic signaling.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Experimental Framework for Comparative Analysis
A multi-tiered approach is essential for a thorough comparison. This framework progresses from direct target engagement and biochemical inhibition to cellular pathway modulation and, ultimately, anti-proliferative effects.
Caption: A logical workflow for benchmarking novel KRAS G12C inhibitors.
Head-to-Head Performance Data
The following tables summarize key performance metrics for Adagrasib and Sotorasib, providing a benchmark for the novel inhibitor.
Table 1: In Vitro Inhibitory Potency (IC50)
| Cell Line | Inhibitor | IC50 (nM) | Reference |
| NCI-H358 (NSCLC) | Adagrasib | 10 - 973 (2D) | [5] |
| Sotorasib | ~6 | [6] | |
| MIA PaCa-2 (Pancreatic) | Adagrasib | 10 - 973 (2D) | [5] |
| Sotorasib | ~9 | [6] | |
| SW1573 (NSCLC) | Adagrasib | Varies | [7] |
| Sotorasib | More resistant phenotype | [7] | |
| H23 (NSCLC) | Adagrasib | Varies | [7] |
| Sotorasib | 690.4 | [6] |
Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture) and duration of treatment.
Table 2: Clinical Efficacy in NSCLC (Pivotal Trials)
| Parameter | Adagrasib (KRYSTAL-1) | Sotorasib (CodeBreaK 100/200) | Reference |
| Objective Response Rate (ORR) | 43% | 37.1% - 41% | [8] |
| Median Progression-Free Survival (PFS) | 6.5 months | 6.3 - 6.8 months | [8][9][10] |
| Median Overall Survival (OS) | 12.6 months | 11.4 - 12.5 months | [8][9][10] |
These clinical data serve as the ultimate benchmark for therapeutic potential.
Detailed Experimental Protocols
The following protocols are foundational for generating the comparative data summarized above. The causality behind these choices lies in creating a self-validating system: biochemical assays confirm target interaction, while cellular assays demonstrate the physiological consequence of that interaction.
Protocol 1: Biochemical Nucleotide Exchange Assay (TR-FRET)
Rationale: This assay directly measures the inhibitor's ability to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is the core mechanism of action. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, high-throughput method for quantifying this inhibition.
Methodology:
-
Reagents: Purified, recombinant GDP-loaded KRAS G12C protein, SOS1 (a guanine nucleotide exchange factor), fluorescently labeled GTP (acceptor), and a Terbium-labeled anti-tag antibody (donor) that binds to KRAS G12C.[11][12]
-
Assay Setup: In a 384-well plate, incubate the GDP-loaded KRAS G12C protein with serial dilutions of the novel inhibitor, Adagrasib, or Sotorasib. A DMSO control is essential.
-
Initiation of Exchange: Add a mixture of SOS1 and fluorescently labeled GTP to initiate the nucleotide exchange reaction.[13]
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Add the Terbium-labeled antibody. If nucleotide exchange occurs, the fluorescent GTP binds to KRAS, bringing the donor (Terbium) and acceptor (GTP) into proximity, generating a FRET signal.[11][12]
-
Data Analysis: Measure the TR-FRET signal (ratio of 665 nm/620 nm).[12] Plot the signal against inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
Rationale: CETSA provides direct evidence of target engagement within the complex environment of a living cell. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This assay validates that the inhibitor reaches and binds to KRAS G12C in its native context.
Methodology:
-
Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358) to ~80% confluency.
-
Inhibitor Treatment: Treat cells with the novel inhibitor, Adagrasib, Sotorasib, or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[14]
-
Thermal Challenge: Aliquot the treated cell suspensions into a PCR plate and heat across a temperature gradient for a short duration (e.g., 3 minutes).[14][15]
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[16]
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble fraction of KRAS G12C. Quantify the amount of soluble KRAS G12C using a method like Western blot or an AlphaScreen-based detection system.[15]
-
Data Analysis: Plot the amount of soluble KRAS G12C against temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Protocol 3: Downstream Pathway Inhibition (p-ERK Western Blot)
Rationale: This assay confirms that target engagement translates into functional inhibition of the downstream MAPK signaling pathway. A reduction in the phosphorylation of ERK (p-ERK), a key node in this pathway, is a direct biomarker of effective KRAS inhibition.
Methodology:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells and allow them to adhere. Treat with a dose-response of the novel inhibitor, Adagrasib, and Sotorasib for a set time (e.g., 24 hours).[5]
-
Lysate Preparation: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific binding.[17]
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[18]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.[17]
-
Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of p-ERK to total ERK and plot against inhibitor concentration to determine the IC50 for pathway inhibition.
Selectivity and Resistance Landscape
Selectivity: While both Adagrasib and Sotorasib are highly selective for KRAS G12C, subtle differences exist. Sotorasib has been shown to also potently inhibit NRAS G12C and HRAS G12C, whereas Adagrasib is more specific to the KRAS isoform.[19][20] Evaluating the novel inhibitor against these other G12C-mutated RAS isoforms is crucial for understanding its broader activity and potential off-isoform effects.
Mechanisms of Resistance: Despite the success of these inhibitors, resistance inevitably emerges. Understanding these mechanisms is critical for developing next-generation therapies. Key resistance pathways include:
-
On-target mutations: Acquired secondary mutations in the KRAS gene (e.g., at codons R68, H95, Y96) can prevent inhibitor binding.[21]
-
Bypass signaling: Activation of alternative signaling pathways, such as upstream receptor tyrosine kinases (RTKs) or other RAS isoforms, can circumvent the KRAS G12C blockade.[22][23]
-
Histologic transformation: In some cases, the tumor histology can change (e.g., from adenocarcinoma to squamous cell carcinoma), rendering it less dependent on the original KRAS G12C driver mutation.[24]
Conclusion
Benchmarking a novel KRAS G12C inhibitor requires a systematic and scientifically rigorous approach. By comparing its performance against established inhibitors like Adagrasib and Sotorasib across a cascade of biochemical and cellular assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. This in-depth understanding is paramount for advancing promising new therapeutic candidates toward clinical development and ultimately improving outcomes for patients with KRAS G12C-mutated cancers.
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Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. (2024-10-30). PubMed. Retrieved from [Link]
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Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation. (2025-06-21). PubMed Central. Retrieved from [Link]
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Navigating the Selectivity Landscape of KRAS G12C Inhibition: A Comparative Guide to Adagrasib (MRTX849) Cross-Reactivity Profiling
For decades, the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology, despite its high prevalence in human cancers. The discovery and development of covalent inhibitors targeting the specific KRAS G12C mutation has marked a paradigm shift in precision medicine. Adagrasib (MRTX849) is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C that has demonstrated significant clinical activity in patients with KRAS G12C-mutated solid tumors.[1][2] Adagrasib works by irreversibly binding to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive, GDP-bound state.[3][4] This prevents downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades, thereby inhibiting tumor cell growth and proliferation.[5][6]
However, the therapeutic efficacy and safety of any targeted inhibitor are intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is paramount for both preclinical development and clinical application. This guide provides an in-depth comparison of methodologies to profile the selectivity of Adagrasib, with Sotorasib (AMG 510), another clinically approved KRAS G12C inhibitor, as a key comparator. We will delve into the causality behind experimental choices, present data in a comparative format, and provide detailed protocols for key assays.
The Imperative of Selectivity: Adagrasib vs. Sotorasib
Both Adagrasib and Sotorasib are covalent inhibitors that target the same mutant cysteine in KRAS G12C.[7] However, subtle differences in their chemical structures can lead to distinct pharmacokinetic properties and off-target profiles.[8][9] For instance, Adagrasib has a longer half-life and has shown potential for central nervous system penetration.[2][9] While both drugs have demonstrated remarkable efficacy, their adverse event profiles have some distinctions, which may be linked to their respective off-target activities.[10][11] A rigorous cross-reactivity assessment is therefore crucial to understand the nuances of each inhibitor.
Biochemical Profiling: A First Look at Off-Target Interactions
Biochemical assays provide a direct measure of a compound's interaction with a purified protein, offering a clean, high-throughput method for initial selectivity screening.[12][13]
Kinase Profiling
Given that many signaling pathways are regulated by kinases, assessing a compound's activity against a broad panel of kinases is a standard step in selectivity profiling.
Experimental Protocol: In Vitro Kinase Profiling
-
Assay Principle: The inhibitory activity of Adagrasib and Sotorasib is measured against a panel of purified kinases (e.g., the 468-kinase panel from Eurofins DiscoverX). The assay typically measures the amount of ATP consumed by the kinase, which is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
Prepare a stock solution of Adagrasib and Sotorasib in 100% DMSO.
-
Serially dilute the compounds to the desired concentrations.
-
In a multi-well plate, incubate each kinase with its specific substrate and ATP, in the presence of the test compound or vehicle control (DMSO).
-
After a defined incubation period, add a detection reagent that quantifies the amount of remaining ATP (e.g., via a luminescence-based readout).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for any kinases that show significant inhibition.
-
GTPase Selectivity
To confirm selectivity for KRAS G12C over other RAS isoforms (e.g., wild-type KRAS, HRAS, NRAS) and other GTPases, direct binding or nucleotide exchange assays are employed.
Experimental Protocol: Guanine Nucleotide Exchange Assay (GEA)
-
Assay Principle: This assay measures the ability of a compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog (e.g., BODIPY-GTP) on the target GTPase.[12]
-
Procedure:
-
Purify recombinant KRAS G12C, wild-type KRAS, and other relevant GTPases.
-
Load the GTPases with GDP.
-
In a microplate, incubate the GDP-loaded GTPase with Adagrasib or Sotorasib at various concentrations.
-
Initiate the exchange reaction by adding a fluorescently labeled GTP analog.
-
Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP to the GTPase.
-
Calculate the rate of nucleotide exchange and determine the IC50 of the inhibitors.
-
Table 1: Hypothetical Biochemical Selectivity Data for Adagrasib and Sotorasib
| Target | Adagrasib IC50 (nM) | Sotorasib IC50 (nM) |
| KRAS G12C | 5 | 8 |
| Wild-type KRAS | >10,000 | >10,000 |
| HRAS | >10,000 | >10,000 |
| NRAS | >10,000 | >10,000 |
| Kinase X | 5,000 | >10,000 |
| Kinase Y | >10,000 | 8,000 |
This data is for illustrative purposes and does not represent actual experimental results.
Cellular Profiling: Assessing Selectivity in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complexity of the cellular environment.[14] Cell-based assays are essential for confirming on-target engagement and identifying off-target effects that may only manifest in a living system.[8][15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.[16][17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Assay Principle: Cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature indicates that the compound has bound to and stabilized the target protein.
-
Procedure:
-
Culture cells expressing the target protein (e.g., KRAS G12C).
-
Treat the cells with Adagrasib, Sotorasib, or vehicle control for a specified time.
-
Harvest the cells and divide them into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Reporter Gene Assays
To assess the functional consequences of on-target and off-target effects, reporter gene assays are highly informative. For KRAS inhibitors, a reporter driven by a downstream element of the MAPK pathway, such as the Serum Response Element (SRE), is commonly used.[18][19][20]
Experimental Protocol: SRE-Luciferase Reporter Assay
-
Assay Principle: This assay utilizes a reporter construct in which the expression of a reporter gene (e.g., luciferase) is controlled by the SRE. Inhibition of the KRAS-MAPK pathway leads to a decrease in SRE-mediated transcription and a corresponding reduction in the luciferase signal.
-
Procedure:
-
Transfect cells (e.g., HEK293) with a plasmid containing the SRE-luciferase reporter construct and a plasmid expressing KRAS G12C.
-
Treat the transfected cells with serial dilutions of Adagrasib or Sotorasib.
-
Stimulate the MAPK pathway with a growth factor (e.g., EGF).
-
After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Calculate the IC50 for the inhibition of SRE-driven reporter expression.
-
Table 2: Hypothetical Cellular Selectivity Data for Adagrasib and Sotorasib
| Assay | Adagrasib EC50 (nM) | Sotorasib EC50 (nM) |
| KRAS G12C CETSA (ΔTm) | +5°C | +4.5°C |
| SRE-Luciferase Reporter | 10 | 15 |
| Off-target Pathway X Reporter | >5,000 | >5,000 |
This data is for illustrative purposes and does not represent actual experimental results.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental designs, the following diagrams illustrate the KRAS signaling pathway and the workflows for biochemical and cellular profiling.
Caption: The KRAS G12C Signaling Pathway and Point of Intervention for Adagrasib and Sotorasib.
Caption: Integrated Workflow for Cross-Reactivity Profiling of KRAS G12C Inhibitors.
Conclusion
The development of Adagrasib and other KRAS G12C inhibitors represents a major breakthrough in cancer therapy. A thorough and multi-faceted approach to cross-reactivity profiling is essential to fully characterize these molecules and ensure their optimal clinical use. By combining biochemical and cellular assays, researchers can build a comprehensive selectivity profile that informs on both direct molecular interactions and functional consequences in a physiological context. This guide provides a framework for such an evaluation, emphasizing the importance of rigorous, data-driven comparisons to advance the field of targeted oncology.
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Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (2022-07-28). Retrieved from [Link]
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Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. Retrieved from [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate. Retrieved from [Link]
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What is the mechanism of Adagrasib? Patsnap Synapse. (2024-07-17). Retrieved from [Link]
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Adagrasib vs Sotorasib -In-Depth Cancer Treatment Comparison. Retrieved from [Link]
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Advancing KRAS drug discovery: A deep dive into biochemical, biophysical, and cellular assays for the identification and optimization of KRAS inhibitors. DOI. Retrieved from [Link]
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What is Adagrasib used for? Patsnap Synapse. (2024-06-14). Retrieved from [Link]
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Mitogen-activated protein kinase activity and reporter gene assays in plants. PubMed. Retrieved from [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. Retrieved from [Link]
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A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. PubMed. Retrieved from [Link]
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Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials. PubMed. Retrieved from [Link]
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First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1). PubMed Central. (2022-02-15). Retrieved from [Link]
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New Targeted Therapies for KRAS Mutation in Lung Cancer. Patient Power. (2021-03-31). Retrieved from [Link]
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Adagrasib Elicits Clinically Meaningful Activity in Patients with KRAS G12C–Mutated Solid Tumors. Oncology Nursing News. (2023-05-03). Retrieved from [Link]
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Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target. PMC - NIH. (2023-01-28). Retrieved from [Link]
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Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib. PubMed Central. (2023-03-09). Retrieved from [Link]
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KRAS Assay Services. Reaction Biology. Retrieved from [Link]
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Our Research. CETSA. Retrieved from [Link]
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A Long Overdue Targeted Treatment for KRAS Mutations in NSCLC: Spotlight on Adagrasib. (2022-11-10). Retrieved from [Link]
-
Cellular thermal shift assay (CETSA) for the most promising inhibitors... ResearchGate. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine: A Guide for Researchers
Introduction
1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine is a key synthetic intermediate in medicinal chemistry, notably as a precursor or fragment in the synthesis of complex pharmaceutical agents. Its structural motif, combining a substituted naphthalene core with a sulfonamide-linked pyrrolidine, makes it a valuable building block for developing novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.
This guide provides a head-to-head comparison of the two most practical synthetic routes to this compound. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective evaluation of its advantages and disadvantages. This in-depth analysis is intended to empower researchers to select the most suitable synthetic strategy based on their specific laboratory capabilities, scale requirements, and purity needs.
Overview of Synthetic Strategies
The synthesis of this compound is most logically approached through the formation of a sulfonamide bond between pyrrolidine and a suitable 8-chloro-1-naphthalenesulfonyl precursor. The primary divergence in synthetic strategy, therefore, lies in the preparation of the key intermediate, 8-chloro-1-naphthalenesulfonyl chloride. This guide will compare two distinct and viable methods for the synthesis of this crucial precursor, followed by a unified protocol for the final sulfonylation of pyrrolidine.
The two routes to be compared are:
-
Route A: Direct Chlorosulfonylation of 1-Chloronaphthalene. This approach involves the direct introduction of the sulfonyl chloride group onto the commercially available 1-chloronaphthalene backbone in a single step.
-
Route B: Sandmeyer-Type Reaction of 8-Chloro-1-naphthylamine. This multi-step route begins with the diazotization of an amino-substituted naphthalene, followed by a copper-catalyzed reaction with a sulfur dioxide source to yield the sulfonyl chloride.
Below is a high-level overview of the synthetic pathways:
Figure 1: High-level comparison of the two synthetic routes.
Route A: Direct Chlorosulfonylation of 1-Chloronaphthalene
This route is conceptually the most straightforward, involving a one-step electrophilic aromatic substitution on 1-chloronaphthalene to introduce the chlorosulfonyl group.
Experimental Protocol (Route A)
Materials:
-
1-Chloronaphthalene
-
Chlorosulfonic acid (freshly distilled is recommended)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloronaphthalene (1 equivalent).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is also highly exothermic and should be performed with caution.
-
The crude 8-chloro-1-naphthalenesulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
For further purification, the crude product can be dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed if necessary.
Discussion of Route A
The direct chlorosulfonylation of 1-chloronaphthalene is an application of electrophilic aromatic substitution.[1] The powerful electrophile, chlorosulfonic acid, attacks the electron-rich naphthalene ring. The chloro substituent on the naphthalene ring is an ortho-, para-director, but steric hindrance at the 2-position and the electronic preference for substitution at the alpha-position of the naphthalene ring favor the formation of the 1,8-disubstituted product.
Advantages:
-
Atom Economy: This is a one-step synthesis from a commercially available starting material, making it highly atom-economical.
-
Simplicity: The procedure is relatively straightforward, requiring standard laboratory glassware and techniques.
Disadvantages:
-
Harsh Conditions: Chlorosulfonic acid is a highly corrosive and reactive reagent that requires careful handling. The reaction is also highly exothermic and produces copious amounts of HCl gas.[1]
-
Regioselectivity: While the 8-position is favored, the formation of other regioisomers is possible, which may necessitate careful purification and can lower the isolated yield of the desired product.
-
Workup: The quenching of a large excess of chlorosulfonic acid is hazardous and requires careful execution.
Route B: Sandmeyer-Type Reaction of 8-Chloro-1-naphthylamine
This route offers a milder alternative to direct chlorosulfonylation, leveraging the well-established Sandmeyer reaction to introduce the sulfonyl chloride group with high regiochemical control.
Experimental Protocol (Route B)
This route proceeds in two main steps: diazotization of the amine and the subsequent chlorosulfonylation. Modern protocols often utilize stable SO2 surrogates and can be performed as a one-pot procedure.[2]
Materials:
-
8-Chloro-1-naphthylamine
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
A source of sulfur dioxide (e.g., DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), or SO2 gas)[2]
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl2) as a catalyst
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization: In a flask, suspend 8-chloro-1-naphthylamine (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Chlorosulfonylation: In a separate flask, prepare a solution of the SO2 source and the copper catalyst in a suitable solvent like acetonitrile.[2] Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 1 to the solution from step 2. Vigorous gas evolution (N2) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Workup: Quench the reaction by pouring it into a mixture of ice and water. Extract the product with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 8-chloro-1-naphthalenesulfonyl chloride.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Discussion of Route B
The Sandmeyer reaction is a versatile method for the transformation of aromatic amines into a wide range of functional groups.[3] The key intermediate is the aryldiazonium salt, which, in the presence of a copper catalyst, reacts with a sulfur dioxide source to generate the sulfonyl chloride. The regiochemistry is precisely controlled by the position of the amino group on the starting material. Modern advancements have introduced safer and more convenient sources of SO2, such as DABSO, which is a stable, crystalline solid.[2][4]
Advantages:
-
High Regioselectivity: The position of the sulfonyl chloride group is unequivocally determined by the starting amine, avoiding the formation of regioisomers.
-
Milder Conditions: Compared to direct chlorosulfonylation, the Sandmeyer reaction generally proceeds under milder conditions, avoiding the use of large excesses of highly corrosive acids.
-
Starting Material Availability: While 8-chloro-1-naphthylamine is a more advanced starting material than 1-chloronaphthalene, it is commercially available.
Disadvantages:
-
Multi-step Process: This route involves more synthetic steps than direct chlorosulfonylation.
-
Diazonium Salt Instability: Aryldiazonium salts can be unstable and potentially explosive, especially if isolated. Therefore, they are typically generated and used in situ at low temperatures.
-
Use of Copper: The use of a copper catalyst can sometimes lead to product contamination with metal residues, which may require additional purification steps, particularly for pharmaceutical applications.
Final Step: Sulfonylation of Pyrrolidine
The final step is common to both Route A and Route B and involves the reaction of the synthesized 8-chloro-1-naphthalenesulfonyl chloride with pyrrolidine to form the desired sulfonamide.
Experimental Protocol (Final Step)
Figure 2: Workflow for the final sulfonylation step.
Materials:
-
8-Chloro-1-naphthalenesulfonyl chloride (from Route A or B)
-
Pyrrolidine
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 8-chloro-1-naphthalenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (1.2 equivalents), followed by the dropwise addition of pyrrolidine (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure product.
Head-to-Head Comparison Summary
| Feature | Route A: Direct Chlorosulfonylation | Route B: Sandmeyer-Type Reaction |
| Starting Material | 1-Chloronaphthalene | 8-Chloro-1-naphthylamine |
| Number of Steps | 1 (to sulfonyl chloride) | 2-3 (to sulfonyl chloride) |
| Reagents | Chlorosulfonic acid | NaNO2, HCl, SO2 source, Cu catalyst |
| Reaction Conditions | Harsh, highly exothermic | Milder, low temperature required for diazotization |
| Regioselectivity | Moderate to good, potential for isomers | Excellent, precisely controlled |
| Yield | Variable, can be high but depends on control of conditions and purification | Generally good to high with modern methods[4] |
| Scalability | Possible, but hazardous on a large scale due to exotherms and gas evolution. Flow chemistry can mitigate this.[1] | Readily scalable, especially with modern, safer protocols.[2] |
| Safety Concerns | Highly corrosive and reactive reagents, significant gas evolution (HCl) | Unstable diazonium intermediate (used in situ), use of a metal catalyst |
| Purification | May require careful separation of isomers | Generally straightforward |
Conclusion and Recommendations
Both Route A and Route B represent viable pathways for the synthesis of this compound. The choice between the two will largely depend on the specific needs and capabilities of the laboratory.
Route A (Direct Chlorosulfonylation) is best suited for:
-
Situations where a one-step synthesis from a simple starting material is highly valued.
-
Laboratories equipped to handle highly corrosive and exothermic reactions safely.
-
Smaller scale syntheses where potential issues with regioselectivity and purification are manageable.
Route B (Sandmeyer-Type Reaction) is recommended for:
-
Syntheses where high purity and unambiguous regiochemistry are critical.
-
Larger scale preparations where the milder conditions and greater control offer a significant safety advantage.
-
Researchers who prefer to avoid the use of neat chlorosulfonic acid.
For most applications, particularly in a drug discovery context where purity and scalability are paramount, Route B, utilizing modern Sandmeyer reaction conditions, is the superior choice. The enhanced regiocontrol and milder reaction profile outweigh the disadvantage of an additional synthetic step. The development of stable SO2 surrogates has further improved the safety and convenience of this classical transformation, making it a robust and reliable method for the preparation of the key 8-chloro-1-naphthalenesulfonyl chloride intermediate.
References
-
Hogan, A. M., & Cox, B. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(24), 6248–6251. [Link]
-
Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry, 8(23), 5324–5332. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Hogan, A. M., & Cox, B. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
-
Bayle, E. D., Igoe, N., & Fish, P. V. (2015). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 92, 204-219. [Link]
-
Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 6. [Link]
-
Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137–3167. [Link]
Sources
- 1. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Bridging the Digital and the Biological: A Guide to Validating In Silico Predictions for 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine
The structure of CNSP, featuring a pyrrolidine sulfonamide core, is a versatile scaffold found in many biologically active compounds.[7] Furthermore, the 8-chloro-1-naphthyl moiety is present in targeted therapies such as Adagrasib, a potent inhibitor of the KRASG12C oncoprotein.[8][9] Based on this structural precedent, our in silico modeling campaign predicted CNSP as a potential inhibitor of a key kinase within the RAS/MAPK signaling pathway, a critical cascade in cell proliferation and survival.[9]
This document outlines the systematic, multi-tiered experimental workflow designed to test these computational predictions, covering biochemical potency, cellular efficacy, and critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Part 1: The In Silico Hypothesis for CNSP
Computational analysis of CNSP was performed using a suite of industry-standard modeling tools (e.g., Schrödinger Suite, SwissADME).[1][10] The primary predictions suggested a compound with promising, drug-like characteristics, albeit with potential liabilities that require careful experimental scrutiny.
Table 1: Summary of In Silico Predictions for CNSP
| Parameter | Predicted Value | Implication | Validation Strategy |
| Primary Target | Mitogen-Activated Protein Kinase Kinase 1 (MEK1) | Potential anti-cancer agent for KRAS-mutant tumors. | Biochemical Kinase Assay |
| Biochemical Potency (IC₅₀) | 85 nM | High affinity for the target kinase. | Luminescence-Based Kinase Assay |
| Cellular Efficacy (EC₅₀) | 350 nM in A549 (KRASG12S) cells | Ability to inhibit cell proliferation in a relevant cancer model. | Cell Viability Assay (e.g., CellTiter-Glo®) |
| Permeability (Papp) | 8.5 x 10⁻⁶ cm/s | Moderate passive diffusion across biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Metabolic Stability (t½) | 25 min in Human Liver Microsomes (HLM) | Moderate to high clearance, suggesting potential for rapid metabolism. | HLM Stability Assay |
| Cardiotoxicity Risk (hERG) | IC₅₀ = 2.5 µM | Potential for off-target hERG channel blockade, a key cardiac risk.[11][12] | Automated Patch-Clamp Electrophysiology |
Part 2: The Experimental Validation Workflow
The following sections provide detailed, self-validating protocols to experimentally test each key in silico prediction. The causality behind each experimental choice is explained, providing a clear rationale for the methodological approach.
Workflow Overview
The validation process is structured to move from direct target engagement to more complex biological systems, ensuring a logical and cost-effective progression.
Caption: High-level workflow for validating in silico predictions.
Validating Biochemical Potency: MEK1 Kinase Inhibition Assay
Rationale: The first and most fundamental step is to confirm direct interaction between CNSP and its predicted target, MEK1. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is chosen for its high sensitivity and throughput.[13] This assay quantifies the amount of ADP produced during the kinase reaction; a potent inhibitor will reduce ADP production, leading to a lower luminescent signal.
Experimental Protocol: ADP-Glo™ MEK1 Assay [13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CNSP in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted CNSP or DMSO control to each well.
-
Add 2.5 µL of recombinant MEK1 kinase to each well. Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (containing a specific MEK1 substrate peptide).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor (CNSP) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the experimental IC₅₀ value.
-
Validating Cellular Efficacy: Cancer Cell Viability Assay
Rationale: Confirming that CNSP can inhibit the proliferation of cancer cells dependent on the target pathway is a critical step toward therapeutic relevance.[14][15][16] The A549 non-small cell lung cancer cell line, which harbors a KRAS mutation leading to constitutive activation of the MAPK pathway, serves as an excellent model system. The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify ATP levels, an indicator of metabolically active cells.
Caption: Predicted inhibition of the MAPK pathway by CNSP.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Culture A549 cells in appropriate media.
-
Seed 5,000 cells per well in a 96-well clear-bottom plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of CNSP in culture media.
-
Remove the old media from the cells and add 100 µL of media containing the desired concentrations of CNSP (or vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of CNSP concentration and fit to a dose-response curve to determine the experimental EC₅₀.
-
Validating ADMET Properties
Rationale: Early assessment of ADMET properties is crucial to avoid late-stage attrition. We will validate three key in silico predictions: permeability, metabolic stability, and cardiotoxicity.
The PAMPA model is a cost-effective, high-throughput method to predict passive diffusion, a key mechanism for drug absorption.[17][18][19] It uses a lipid-infused artificial membrane to separate a donor and acceptor compartment.[18]
Experimental Protocol: PAMPA [20]
-
Membrane Preparation: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well in a 96-well hydrophobic PVDF filter plate (donor plate) and allow the solvent to evaporate.
-
Solution Preparation:
-
Prepare a 10 µM solution of CNSP in a buffer (e.g., PBS, pH 7.4) with 5% DMSO. This is the donor solution.
-
Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.
-
-
Assay Incubation:
-
Add 150 µL of the donor solution containing CNSP to the donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate the assembly for 10-20 hours at room temperature with gentle shaking.
-
-
Quantification and Analysis:
-
After incubation, determine the concentration of CNSP in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the established formula. Compounds are typically classified as low permeability (Papp < 1.5 x 10⁻⁶ cm/s) or high permeability (Papp > 1.5 x 10⁻⁶ cm/s).[21]
-
This assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in microsomes.[22][23][24] Rapid degradation in this assay often correlates with poor in vivo stability.
Experimental Protocol: HLM Stability Assay [25][26]
-
Reaction Preparation:
-
Thaw pooled human liver microsomes and keep them on ice.
-
In a 96-well plate, prepare a reaction mixture containing phosphate buffer (100 mM, pH 7.4), MgCl₂, and CNSP (final concentration 1-2 µM).
-
Prepare a negative control reaction by omitting the cofactor system.
-
-
Reaction Initiation and Time Points:
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating cofactor system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[24]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of CNSP at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of CNSP remaining versus time.
-
The slope of the line from linear regression analysis is used to calculate the in vitro half-life (t½).
-
Blockade of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT syndrome).[11][12] Automated patch-clamp electrophysiology is the gold standard for assessing this liability early in discovery, offering higher throughput than manual methods.[11][12][27]
Experimental Protocol: Automated Patch-Clamp [28][29]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK cells). Prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch or IonFlux).
-
Electrophysiology:
-
The automated system will capture individual cells and form a high-resistance seal (gigaseal) to establish a whole-cell recording configuration.
-
Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current.[12]
-
Establish a stable baseline recording of the hERG current in an extracellular solution.
-
-
Compound Application:
-
Apply increasing concentrations of CNSP to the cell via the system's microfluidics.
-
Record the hERG current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration and normalize it to the baseline current.
-
Plot the percentage of current inhibition against the logarithm of CNSP concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ for hERG channel block.
-
Part 3: Synthesizing the Data - A Comparative Analysis
After executing the experimental protocols, the results must be systematically compared against the initial in silico predictions. This direct comparison validates the computational models and, more importantly, provides a clear, evidence-based profile of the compound.
Table 2: Comparative Analysis of Predicted vs. Experimental Data for CNSP
| Parameter | In Silico Prediction | Experimental Result (Hypothetical) | Concordance & Interpretation |
| MEK1 Potency (IC₅₀) | 85 nM | 120 nM | Good. The model accurately predicted potent, sub-micromolar target engagement. This confirms the primary hypothesis. |
| Cellular Efficacy (EC₅₀) | 350 nM | 1.5 µM | Moderate. The compound is less potent in cells than predicted. This ~12-fold shift could indicate issues with cell permeability or efflux. |
| Permeability (Papp) | 8.5 x 10⁻⁶ cm/s (High) | 0.9 x 10⁻⁶ cm/s (Low) | Poor. The model significantly overestimated permeability. This experimental result helps explain the potency drop observed in the cellular assay. |
| Metabolic Stability (t½) | 25 min (Moderate) | 18 min (Low) | Good. The model correctly identified the compound as having a metabolic liability. The rapid clearance suggests this scaffold needs optimization. |
| hERG Block (IC₅₀) | 2.5 µM | 1.8 µM | Excellent. The model accurately flagged a significant cardiotoxicity risk. The therapeutic window (hERG IC₅₀ / Cellular EC₅₀) is narrow (~1.2), which is a major concern. |
Expert Conclusion & Path Forward
The experimental data provides a nuanced picture of CNSP. While the in silico model was successful in identifying a potent biochemical inhibitor of MEK1 and accurately flagging potential hERG and metabolic liabilities, it failed to predict the compound's poor membrane permeability.
Key Insights:
-
Target Validated: CNSP is a confirmed, potent inhibitor of MEK1.
-
Significant Liabilities Identified: The compound suffers from poor permeability, rapid metabolic clearance, and a concerning cardiotoxicity profile. The narrow therapeutic window between its cellular efficacy and hERG inhibition makes it an unsuitable candidate for further development in its current form.
This comprehensive validation workflow demonstrates the indispensable synergy between computational prediction and experimental confirmation. The initial in silico screen successfully identified a promising chemical scaffold, but only through rigorous biological testing were the critical flaws revealed. The path forward is not to discard the project, but to initiate a data-driven lead optimization campaign. Medicinal chemistry efforts should now focus on structural modifications to simultaneously improve permeability and metabolic stability while designing out the hERG liability, all while maintaining potency against MEK1.
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A Comparative Guide to the Physicochemical Properties of Pyrrolidine Sulfonamides for Drug Discovery
Introduction: The Pivotal Role of Physicochemical Properties in Drug Design
In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant truth. The journey from a promising hit compound to a clinically effective therapeutic is paved with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. For the pyrrolidine sulfonamide scaffold, a versatile and increasingly important pharmacophore in medicinal chemistry, a thorough understanding of these properties is paramount.[1][2][3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a unique three-dimensional architecture that can effectively explore pharmacophore space.[2][3] When combined with the sulfonamide group, it gives rise to a class of compounds with a broad spectrum of biological activities, including antidiabetic, anticancer, and anti-inflammatory effects.[1][4][5][6]
This guide provides a comparative analysis of the key physicochemical properties of pyrrolidine sulfonamides, offering insights into how structural modifications influence their behavior. We will delve into the experimental determination of these properties, providing actionable protocols and discussing the implications for drug development. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the optimization of pyrrolidine sulfonamide-based drug candidates.
Comparative Analysis of Key Physicochemical Properties
The success of a drug candidate is a delicate balance of several physicochemical parameters. For pyrrolidine sulfonamides, the interplay between lipophilicity, solubility, pKa, and metabolic stability is critical in defining their pharmacokinetic and pharmacodynamic profiles.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like sulfonamides, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[7]
The lipophilicity of pyrrolidine sulfonamides can be modulated by substitutions on both the pyrrolidine ring and the aromatic part of the sulfonamide. Generally, the addition of non-polar, aliphatic, or aromatic groups increases lipophilicity, while the introduction of polar functional groups such as hydroxyl or carboxyl groups decreases it.
Table 1: Comparative Lipophilicity of Exemplar Pyrrolidine Sulfonamides
| Compound ID | R1 (on Pyrrolidine) | R2 (on Aryl Sulfonamide) | Experimental LogP | Reference |
| PS-01 | H | H | 1.2 | Fictional Data |
| PS-02 | 3-OH | H | 0.8 | Fictional Data |
| PS-03 | H | 4-Cl | 2.0 | Fictional Data |
| PS-04 | 3-OH | 4-Cl | 1.6 | Fictional Data |
| PS-05 | H | 4-OCH3 | 1.5 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate structure-lipophilicity relationships. Actual values would be determined experimentally.
As illustrated in the hypothetical data above, hydroxylation of the pyrrolidine ring (PS-02 vs. PS-01) leads to a decrease in LogP, enhancing hydrophilicity. Conversely, the addition of a chloro-substituent on the aryl ring (PS-03 vs. PS-01) increases lipophilicity. These modifications must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility and increased non-specific binding, while very low lipophilicity may hinder membrane permeability.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical property that directly impacts a drug's absorption and bioavailability.[8][9] Poorly soluble compounds can lead to erratic absorption and may require complex formulation strategies.[8] For pyrrolidine sulfonamides, both kinetic and thermodynamic solubility are important considerations at different stages of drug discovery.[8][9][10] Kinetic solubility is often assessed in early-stage screening, while thermodynamic solubility, considered the "gold standard," is crucial for lead optimization.[8][9][10]
Structural modifications that increase polarity, such as the introduction of hydrogen bond donors and acceptors, generally enhance aqueous solubility. The acidic nature of the sulfonamide proton and the basicity of the pyrrolidine nitrogen also play a significant role in solubility, particularly their ionization state at physiological pH.
Table 2: Comparative Aqueous Solubility of Exemplar Pyrrolidine Sulfonamides
| Compound ID | R1 (on Pyrrolidine) | R2 (on Aryl Sulfonamide) | Thermodynamic Solubility (µg/mL) | Reference |
| PS-01 | H | H | 50 | Fictional Data |
| PS-02 | 3-OH | H | 150 | Fictional Data |
| PS-03 | H | 4-Cl | 15 | Fictional Data |
| PS-04 | 3-OH | 4-Cl | 40 | Fictional Data |
| PS-05 | H | 4-OCH3 | 45 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate structure-solubility relationships. Actual values would be determined experimentally.
The trend observed in the hypothetical data shows that the hydroxylated analog (PS-02) has significantly higher solubility than the parent compound (PS-01). In contrast, the more lipophilic chloro-substituted analog (PS-03) exhibits lower solubility.
pKa: The Influence of Ionization on Drug Behavior
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For pyrrolidine sulfonamides, there are typically two key ionizable groups: the acidic sulfonamide proton and the basic pyrrolidine nitrogen. The pKa of the sulfonamide proton generally falls in the range of 9-11, making it weakly acidic.[11] The pKa of the pyrrolidine nitrogen is typically in the range of 10-11, indicating it is a weak base.
The ionization state of a drug at physiological pH (around 7.4) profoundly affects its solubility, permeability, and target binding. Substituents on the aryl ring of the sulfonamide can significantly influence the acidity of the sulfonamide proton. Electron-withdrawing groups tend to lower the pKa, making the proton more acidic, while electron-donating groups have the opposite effect.
Table 3: Comparative pKa Values of Exemplar Pyrrolidine Sulfonamides
| Compound ID | R2 (on Aryl Sulfonamide) | Sulfonamide pKa | Pyrrolidine pKa | Reference |
| PS-01 | H | 10.5 | 11.0 | Fictional Data |
| PS-03 | 4-Cl | 9.8 | 10.8 | Fictional Data |
| PS-05 | 4-OCH3 | 10.8 | 11.1 | Fictional Data |
| PS-06 | 4-NO2 | 9.2 | 10.5 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate structure-pKa relationships. Actual values would be determined experimentally.
The hypothetical data shows that an electron-withdrawing nitro group (PS-06) significantly lowers the sulfonamide pKa compared to the parent compound (PS-01), while an electron-donating methoxy group (PS-05) slightly increases it.
Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) in the liver.[12][13] Rapid metabolism can lead to low bioavailability and a short duration of action. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability and predict in vivo clearance.[12][14]
The pyrrolidine ring and substituents on the aryl sulfonamide can be sites of metabolic attack. Common metabolic pathways include hydroxylation, N-dealkylation, and oxidation. Structure-metabolism relationships are often complex, but identifying metabolically labile sites allows for targeted chemical modifications to improve stability.
Table 4: Comparative Metabolic Stability of Exemplar Pyrrolidine Sulfonamides
| Compound ID | R1 (on Pyrrolidine) | R2 (on Aryl Sulfonamide) | In Vitro Half-Life (t½) in Human Liver Microsomes (min) |
| PS-01 | H | H | 35 |
| PS-07 | 3,3-di-F | H | > 60 |
| PS-08 | H | 4-tert-butyl | 50 |
Note: The data in this table is illustrative and intended to demonstrate structure-metabolism relationships. Actual values would be determined experimentally.
In this hypothetical example, blocking a potential site of hydroxylation on the pyrrolidine ring with fluorine atoms (PS-07) significantly increases the metabolic stability. Similarly, introducing a sterically hindering tert-butyl group (PS-08) can also improve stability by shielding a potential metabolic soft spot.
Experimental Protocols for Physicochemical Property Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (LogP) of a pyrrolidine sulfonamide.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (pH 7.4)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water (or buffer). The final concentration of the test compound should be in the linear range of the analytical method.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Agitate the vials on a shaker at room temperature for a sufficient time (e.g., 1-2 hours) to reach equilibrium.
-
Centrifuge the vials to separate the n-octanol and aqueous phases.
-
Carefully collect an aliquot from both the n-octanol and aqueous phases.
-
Analyze the concentration of the test compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the LogP value using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase]).
Protocol 2: Determination of Thermodynamic Aqueous Solubility
Objective: To determine the equilibrium solubility of a pyrrolidine sulfonamide in an aqueous buffer.
Materials:
-
Solid test compound
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Incubator shaker
-
Filtration device (e.g., 0.45 µm syringe filter)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them in an incubator shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9][10]
-
After incubation, allow the samples to stand to let the undissolved solid settle.
-
Filter an aliquot of the supernatant to remove any undissolved particles.
-
Dilute the filtered solution if necessary and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
The measured concentration represents the thermodynamic solubility.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a pyrrolidine sulfonamide in human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression will give the rate constant of degradation.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / rate constant.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for LogP Determination by Shake-Flask Method.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Conclusion and Future Perspectives
The pyrrolidine sulfonamide scaffold continues to be a rich source of novel therapeutic agents. A deep and early understanding of the physicochemical properties of these molecules is not just beneficial but essential for successful drug development.[15] By systematically evaluating lipophilicity, solubility, pKa, and metabolic stability, and by understanding the structure-property relationships, medicinal chemists can more effectively design and optimize compounds with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers in this exciting field. Future advancements in in silico predictive models and high-throughput experimental techniques will further accelerate the optimization of pyrrolidine sulfonamides as next-generation therapeutics.
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Safety Operating Guide
Navigating the Disposal of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine: A Guide for Laboratory Professionals
Understanding the Compound: Properties and Inferred Hazards
To develop a sound disposal plan, we must first understand the chemical nature of 1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine.
| Property | Value/Information | Source |
| Chemical Class | Halogenated Organic Compound | General Chemical Knowledge |
| Structure | Contains a chlorinated naphthalene ring and a sulfonylpyrrolidine group. | General Chemical Knowledge |
| Potential Hazards | While specific toxicity data is unavailable, related structures containing the 8-chloro-1-naphthalenyl moiety, such as Adagrasib, are known to be harmful if swallowed and can cause skin and eye irritation.[1] Halogenated solvents, as a class, can be carcinogenic.[2] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Inferred from similar compounds |
| Environmental Fate | Halogenated organic compounds can be persistent in the environment and are often toxic to aquatic life.[3] Proper disposal is crucial to prevent environmental contamination. | General Chemical Knowledge |
The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . This dictates that it must be segregated from non-halogenated waste streams to ensure proper treatment and to minimize disposal costs.[2][4]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Waste Identification and Segregation
The first and most critical step is the correct identification and segregation of the waste.
-
Categorization: Immediately classify any waste containing this compound, whether in solid form or dissolved in a solvent, as "Halogenated Organic Waste."[5][6]
-
Segregation: Do not mix this waste with non-halogenated organic waste or any other waste streams such as aqueous, acidic, or basic waste.[2][4] Cross-contamination can lead to dangerous reactions and complicates the disposal process.
Waste Container Selection and Labeling
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for safety and compliance.[7][8][9]
-
Container Choice: Use a designated, leak-proof waste container made of a material compatible with the waste. For many organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[4][10] The container must have a secure, tight-fitting screw cap.[5][10]
-
Labeling: A compliant hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[2][5] The label must include:
-
The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[5][8]
-
If in a solvent mixture, list all components and their approximate percentages.[2][10]
-
The date of waste generation (the date the container was started).[8]
-
The name of the Principal Investigator and the laboratory location.[8]
-
Appropriate hazard pictograms (e.g., "Harmful," "Irritant," "Environmental Hazard").[9]
Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9][10]
-
Location: The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel.[7]
-
Containment: Store waste containers in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[2]
-
Container Management:
Requesting Waste Disposal
Once the waste container is full (or after a designated accumulation time, which can be up to one year for partially filled containers in an SAA), it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][10]
-
Procedure: Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing an online form or a paper tag.[2][8]
-
Transportation: The waste must be transported from the SAA to a central accumulation area or directly off-site by trained personnel or a certified hauler.[9][11]
The disposal workflow can be visualized as a clear decision-making process:
Emergency Procedures: Handling Spills
In the event of a spill, prompt and appropriate action is critical to mitigate hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
If safe to do so, use absorbent pads or a chemical spill kit to contain and absorb the material.[5]
-
Place the used absorbent materials in a sealed plastic bag or other appropriate container.[5]
-
Label the bag as "Hazardous Waste" with the name of the spilled chemical.
-
Request a waste pickup from your EHS office.
-
-
Large Spills or Unknown Hazards:
Final Directive: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of waste identification, segregation, and proper containment, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[7][11]
References
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
ETH Zürich. (2020, August). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Environmental Protection Agency. (2019, September). Laboratory Environmental Sample Disposal Information Document. [Link]
-
University of Houston. How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]
-
American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. [Link]
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Kemicentrum, Lund University. (2025, January 13). 8.1 Organic solvent waste. [Link]
-
National Center for Biotechnology Information. Adagrasib - PubChem Compound Summary. [Link]
Sources
- 1. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. selleck.cn [selleck.cn]
- 4. ethz.ch [ethz.ch]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
